Fmoc-lys(boc)-osu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZVSWDWBWWMH-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662683 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132307-50-7 | |
| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132307-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Organic Chemist's Cornerstone: A Technical Guide to Fmoc-Lys(Boc)-Osu
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Lys(Boc)-Osu, represents a cornerstone reagent in modern biochemistry and pharmaceutical development. Its unique trifunctional structure, featuring an activated ester for facile conjugation and two orthogonally protected amines, provides chemists with unparalleled control in the synthesis of complex peptides and bioconjugates. This guide delves into the fundamental chemical properties, structural intricacies, and practical applications of this compound. We will explore the causality behind its reactivity, provide field-proven protocols for its synthesis and application, and offer insights into ensuring the integrity and success of experimental workflows.
Introduction: The Strategic Importance of Orthogonal Protection
In the intricate world of peptide synthesis and bioconjugation, precision is paramount. The ability to selectively modify specific sites on a molecule while leaving others untouched is the key to creating functional therapeutics, diagnostics, and research tools. This compound is a masterful embodiment of this principle. It is a derivative of the amino acid L-lysine, where the α-amino group is protected by the base-labile Fmoc group, the side-chain ε-amino group is protected by the acid-labile Boc group, and the carboxyl group is activated as a highly reactive N-hydroxysuccinimide (NHS) ester.[1] This orthogonal protection scheme is the foundation of its utility, allowing for a stepwise and controlled manipulation of the lysine residue.[2]
This guide will serve as a comprehensive resource, moving beyond a simple recitation of facts to explain the "why" behind the "how"—empowering researchers to not only follow protocols but to innovate and troubleshoot with a deep understanding of the underlying chemistry.
Core Chemical Properties and Structure
A thorough understanding of the physicochemical properties of this compound is the first step toward its successful application. These properties dictate its solubility, stability, and reactivity.
Structural Anatomy
The power of this compound lies in its three key functional components, each with a distinct chemical personality.
Sources
Introduction: The Cornerstone of Orthogonal Peptide Chemistry
An In-Depth Technical Guide to Fmoc-Lys(Boc)-OSu (CAS: 132307-50-7) for Advanced Peptide Synthesis
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a pivotal amino acid derivative in the field of synthetic peptide chemistry.[1][2] With the CAS number 132307-50-7, this compound is an indispensable building block for the incorporation of lysine residues into peptide sequences, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[1][2] Its utility is rooted in a sophisticated design that embodies the principle of orthogonal protection, allowing for the selective removal of specific protective groups under distinct chemical conditions. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application and potential challenges.
The structure of this compound is engineered for maximum control during peptide synthesis. It features three key functional components:
-
The Fmoc (9-Fluorenylmethoxycarbonyl) group: This bulky aromatic group protects the α-amino (Nα) group of lysine. It is stable to acidic conditions but is readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][4][5]
-
The Boc (tert-butyloxycarbonyl) group: This group protects the ε-amino (Nε) group located on the lysine side chain. In contrast to the Fmoc group, the Boc group is stable to basic conditions but is easily removed with moderately strong acids, such as trifluoroacetic acid (TFA).[6][7]
-
The OSu (N-hydroxysuccinimide) ester: This moiety activates the C-terminal carboxyl group of the lysine derivative. The OSu group is an excellent leaving group, facilitating an efficient aminolysis reaction (amide bond formation) with the free N-terminal amine of a growing peptide chain.[8]
This strategic combination of a base-labile Nα-protecting group and an acid-labile Nε-protecting group is the essence of its orthogonality.[] This design allows for the sequential elongation of the peptide backbone by removing the Fmoc group at each cycle, while the Boc group on the lysine side chain remains intact. The Boc group is then typically removed during the final cleavage step, which simultaneously deprotects other acid-labile side-chain protecting groups and cleaves the completed peptide from its solid support.[][6]
Physicochemical Properties and Quality Control
The reliability and reproducibility of peptide synthesis are directly dependent on the quality of the reagents used. This compound must meet stringent purity criteria to prevent the incorporation of undesired modifications into the final peptide product.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 132307-50-7 | [1][2][9][10][11] |
| Molecular Formula | C₃₀H₃₅N₃O₈ | [1][2][9][12] |
| Molecular Weight | 565.61 g/mol | [1][2][9][10] |
| Appearance | White to off-white powder/solid | [2][13] |
| Melting Point | 147 - 160 °C | [2][13][14] |
| Solubility | Slightly soluble in Chloroform and DMF (heating may be required) | [13][14][15] |
| Optical Rotation | [α]₂₀/D = -22 ± 2° (c=2 in DMF) | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [2][13][14] |
Expert Insights on Quality & Stability
As a Senior Application Scientist, I cannot overstate the importance of reagent integrity. The N-hydroxysuccinimide ester is highly susceptible to hydrolysis.[16] Exposure to atmospheric moisture can lead to the degradation of this compound into its corresponding carboxylic acid (Fmoc-Lys(Boc)-OH) and N-hydroxysuccinimide (NHS). This hydrolysis renders the amino acid derivative inactive for coupling, leading to failed sequences and significantly reduced yields. Therefore, it is critical to store the reagent under desiccated conditions and allow the container to equilibrate to room temperature before opening to prevent condensation.[17]
Purity, typically specified as ≥98% by HPLC, is another critical parameter.[2] Impurities can arise from the synthesis of the compound itself or from its degradation. Lot-specific Certificates of Analysis (CoA) should always be reviewed, and for GMP-level work, independent verification of purity via High-Performance Liquid Chromatography (HPLC) is a standard practice.[18][19]
Synthesis and Chemical Logic
This compound is synthesized from its precursor, Fmoc-Lys(Boc)-OH (CAS 71989-26-9).[1] The synthesis involves the activation of the carboxylic acid group of Fmoc-Lys(Boc)-OH by reacting it with N-Hydroxysuccinimide (CAS 6066-82-6), typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide.[1] This reaction forms the active OSu ester, which is then purified to yield the final product.
Caption: Orthogonal protection and activation strategy of this compound.
Practical Application: A Validated SPPS Protocol
The following protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).[20] This protocol serves as a self-validating system, where successful execution of each step is a prerequisite for the next.
Experimental Protocol: Single Coupling Cycle
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling Base: N,N-Diisopropylethylamine (DIPEA)
-
Kaiser Test Kit (for monitoring)
Methodology:
-
Resin Preparation:
-
Place the Fmoc-protected peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[20]
-
-
Nα-Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[4]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[4][21]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 5-7 times with DMF.
-
Perform a final wash with DCM and then DMF to prepare for coupling.
-
-
Confirmation of Deprotection (Kaiser Test):
-
Take a small sample of resin beads.
-
Perform the Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal. If the test is negative, the deprotection step must be repeated.
-
-
Coupling Reaction:
-
Dissolve this compound (typically 2-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Note: Unlike coupling with Fmoc-amino acid-OH derivatives which require an external activator (like HBTU/HATU), the OSu ester is pre-activated. However, a non-nucleophilic base like DIPEA (2-4 equivalents) is often added to the resin to neutralize any residual piperidinium salts and facilitate the reaction.
-
Add the dissolved this compound solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Reaction time may vary based on the sequence.
-
-
Post-Coupling Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with DCM (2-3 times) and prepare for the next cycle.
-
-
Confirmation of Coupling (Kaiser Test):
-
Perform a Kaiser test on a new sample of resin beads. A negative result (yellow/colorless beads) indicates that all free amines have reacted, signifying a complete coupling reaction. If the test is positive, the coupling step should be repeated.
-
Caption: Workflow for a single coupling cycle using this compound in SPPS.
Challenges and Troubleshooting: Field-Proven Insights
Even with high-quality reagents, challenges can arise during synthesis. Understanding the causality behind these issues is key to effective troubleshooting.
-
Incomplete Coupling: As indicated by a positive Kaiser test post-coupling, this is often due to steric hindrance or peptide aggregation.
-
Causality: The growing peptide chain may fold back on itself, blocking access to the N-terminal amine.
-
Solution: Increase coupling time, use a higher excess of the amino acid derivative, or switch to a more effective solvent system (e.g., NMP or additions of DMSO) to disrupt secondary structures.[22]
-
-
Side Reactions during Deprotection: The basic conditions required for Fmoc removal can sometimes lead to unwanted reactions.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, the piperidine can catalyze the formation of a cyclic aspartimide intermediate. This can lead to a mixture of α- and β-linked peptides upon ring-opening.[4][22]
-
3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues, where base-catalyzed elimination is followed by the addition of piperidine.[22]
-
Solution: While not directly related to the lysine residue, it is a global consideration in Fmoc-SPPS. Using additives like HOBt in the deprotection solution can suppress aspartimide formation. For cysteine-related issues, choosing a more robust side-chain protecting group is advisable.[22]
-
-
Reagent Instability: As previously mentioned, the OSu ester is moisture-sensitive.
-
Causality: Hydrolysis of the active ester leads to an unreactive carboxylic acid.
-
Solution: Strict adherence to anhydrous conditions is paramount. Always use fresh, high-quality, amine-free DMF for dissolving the reagent.[20] Do not prepare stock solutions of this compound for long-term storage.[16]
-
Conclusion
This compound is more than just a reagent; it is a sophisticated chemical tool that enables precise control over the synthesis of complex peptides. Its orthogonal protection scheme is a cornerstone of modern Fmoc-SPPS, facilitating the production of high-purity peptides for research, diagnostics, and therapeutic development.[2][23] By understanding its chemical principles, adhering to stringent quality control, and implementing validated protocols, researchers can effectively leverage the power of this versatile building block to advance the frontiers of science and medicine.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl].
- Chem-Impex. Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester.
- Santa Cruz Biotechnology. Fmoc-L-Lys(Boc)-OSu | CAS 132307-50-7.
- Advanced ChemTech. This compound.
- Apollo Scientific. 132307-50-7 Cas No. | this compound.
- AA Blocks. 132307-50-7 | MFCD00153359 | this compound.
- ChemicalBook. This compound | 132307-50-7.
- BOC Sciences.
- Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9].
- ChemicalBook. This compound | 132307-50-7.
- Benchchem. A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu.
- Benchchem. Evaluating the Purity of Commercially Available Boc-Lys(Boc)
- ChemicalBook. This compound CAS#: 132307-50-7.
- Benchchem. Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS).
- ChemicalBook. This compound CAS#: 132307-50-7.
- Omizzur Peptide. Fmoc-Lys(Boc)-OH.
- Chem-Impex. Fmoc-Lys(Boc)-Pro-OH.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- CEM Corpor
- Aapptec Peptides. Fmoc-Lys(Boc)-OH; CAS 71989-26-9.
- UCI Department of Chemistry.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. Fmoc Amino Acids for SPPS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. 132307-50-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. aablocks.com [aablocks.com]
- 13. This compound | 132307-50-7 [amp.chemicalbook.com]
- 14. This compound CAS#: 132307-50-7 [amp.chemicalbook.com]
- 15. This compound CAS#: 132307-50-7 [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. omizzur.com [omizzur.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fmoc-Lys(Boc)-OH [cem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 23. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Synthesis and Precursors of Fmoc-Lys(Boc)-OSu
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Modern Peptide Synthesis
In the intricate world of peptide synthesis, precision and control are paramount. The ability to assemble amino acids in a defined sequence is fundamental to creating novel therapeutics, research tools, and biomaterials. At the heart of this capability lies the strategic use of protecting groups. Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, or Fmoc-Lys(Boc)-OSu , stands as a quintessential example of chemical elegance and synthetic utility.[1] It is a vital building block for incorporating the amino acid lysine into a growing peptide chain, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).[2]
This guide provides an in-depth exploration of the synthesis of this compound, delving into the foundational precursors and the chemical logic that underpins each synthetic step. We will dissect the causality behind experimental choices, offering not just a protocol, but a field-proven perspective on why these methods are trusted for their robustness and reproducibility.
The core of this molecule's utility is its orthogonal protection scheme .[3] The α-amino group, the site of peptide bond formation, is protected by the base-labile Fmoc group, while the side-chain ε-amino group is shielded by the acid-labile Boc group.[2][4] This orthogonality is the key that allows for selective deprotection and controlled chain elongation, preventing unwanted side reactions and ensuring the integrity of the final peptide.[5][][7] This guide will illuminate the pathway from the fundamental amino acid, L-lysine, to its highly activated, ready-to-couple O-succinimidyl (OSu) ester form.
Part 1: The Foundation - Synthesis of the Orthogonally Protected Precursor, Fmoc-Lys(Boc)-OH
The journey to this compound begins with the meticulous, stepwise protection of L-lysine. The goal is to create Fmoc-Lys(Boc)-OH, a stable intermediate where the two primary amino groups are differentially masked, ready for subsequent activation.
The Logic of Orthogonal Protection
In peptide synthesis, an unprotected amino acid presents multiple reactive sites, which would lead to a chaotic mixture of polymers and side products.[][7] The Fmoc/Boc protection strategy for lysine is a classic example of true orthogonality, a principle that allows for the removal of one class of protecting group in the presence of another.[3][5]
-
The Nα-Fmoc Group: This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[8][9] This deprotection occurs at each cycle of SPPS to reveal the α-amino group for coupling with the next amino acid.
-
The Nε-Boc Group: This group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by moderate to strong acids, such as Trifluoroacetic Acid (TFA).[4][10] This cleavage is typically performed only once, at the final stage of synthesis, concurrently with the cleavage of the peptide from its solid support resin.
This strategic difference in lability is the cornerstone of the Fmoc-based SPPS methodology.[7]
Synthetic Workflow: From L-Lysine to Fmoc-Lys(Boc)-OH
A robust and scalable synthesis of Fmoc-Lys(Boc)-OH involves a two-stage protection sequence. The primary challenge is to selectively protect the ε-amino group before the α-amino group. A widely adopted industrial method leverages a transient copper complex to achieve this selectivity.[11][12]
Causality Behind the Copper Complex Method: The chelation of the L-lysine with Copper(II) ions forms a complex that effectively blocks the α-amino and α-carboxyl groups.[11] This steric and electronic shielding makes the α-amino group significantly less nucleophilic than the uncoordinated ε-amino group. Consequently, when Di-tert-butyl dicarbonate (Boc₂O) is introduced, it reacts preferentially at the ε-position, affording high selectivity and yield.[12][13][14] Once the Nε-Boc protection is complete, the copper can be removed, regenerating the free α-amino and carboxyl groups to yield H-Lys(Boc)-OH.
Experimental Protocol: Synthesis of Fmoc-Lys(Boc)-OH
This protocol synthesizes the two steps into a streamlined "one-pot" method adapted from established large-scale procedures.[12]
Materials:
-
L-Lysine hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Acetone
-
Methanol
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dioxane
-
Ethyl Acetate
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Nε-Boc Protection:
-
Dissolve L-Lysine hydrochloride (1.0 eq) and CuSO₄·5H₂O (0.5 eq) in water.
-
Cool the solution in an ice bath and slowly add an aqueous solution of Na₂CO₃ to precipitate the lysine-copper complex.
-
To this suspension, add a solution of Boc₂O (1.1 eq) in acetone.
-
Allow the reaction to stir at room temperature for 12-24 hours.[11]
-
Add methanol to decompose any unreacted Boc₂O.
-
-
Nα-Fmoc Protection:
-
To the resulting mixture containing the [H-Lys(Boc)-OH]₂Cu complex, add a solution of Fmoc-OSu (1.05 eq) in dioxane.[12][15]
-
Add an aqueous solution of Na₂CO₃ to maintain a basic pH (approx. 9-10) and stir vigorously at room temperature for 2-20 hours until the reaction is complete (monitored by TLC).[11]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the copper carbonate precipitate.
-
Dilute the filtrate with water and wash with diethyl ether or ethyl acetate to remove organic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute HCl to precipitate the product.
-
Extract the precipitated Fmoc-Lys(Boc)-OH into ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization, typically from an ethyl acetate/hexane solvent system, to yield a pure white solid.[15][16]
-
| Parameter | Nε-Boc Protection | Nα-Fmoc Protection |
| Key Reagents | L-Lysine·HCl, CuSO₄, Boc₂O | H-Lys(Boc)-OH intermediate, Fmoc-OSu |
| Solvent System | Water/Acetone | Water/Dioxane |
| Base | Sodium Carbonate | Sodium Carbonate |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Duration | 12 - 24 hours | 2 - 20 hours |
| Typical Yield | >90% (for the combined one-pot process) |
Part 2: Activation - Synthesis of this compound
With the orthogonally protected Fmoc-Lys(Boc)-OH in hand, the final step is to activate its carboxylic acid group. This transformation converts the relatively unreactive acid into a species that will readily and efficiently form an amide bond with the free N-terminal amine of a growing peptide chain. The gold standard for this activation in SPPS is the formation of an N-hydroxysuccinimide (NHS) ester.[17]
The Role and Mechanism of NHS Ester Activation
NHS esters are ideal activated intermediates for several reasons: they exhibit high reactivity towards primary amines, are relatively stable for isolation and storage, and their reaction byproduct, NHS, is water-soluble and easily removed during purification.[17][18]
The most common and trusted method for this esterification is the use of a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC).[18][19][20]
Mechanism of Activation:
-
O-Acylisourea Formation: The carboxylic acid of Fmoc-Lys(Boc)-OH performs a nucleophilic attack on the electrophilic carbon of DCC. This forms a highly reactive O-acylisourea intermediate.[21][22][23]
-
Nucleophilic Attack by NHS: The N-hydroxysuccinimide (NHS) then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: This attack results in the formation of the desired this compound and the byproduct N,N'-dicyclohexylurea (DCU).
Self-Validating Trustworthiness: The elegance of the DCC/NHS system lies in its byproduct. DCU is notoriously insoluble in most common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF).[20] As it forms, it precipitates out of the reaction mixture. This insolubility provides a powerful driving force for the reaction, pushing it towards completion, and makes its removal a simple matter of filtration. This straightforward purification step is a key reason for the method's enduring prevalence.[19]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. biosynth.com [biosynth.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. Page loading... [guidechem.com]
- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 13. nbinno.com [nbinno.com]
- 14. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ajpamc.com [ajpamc.com]
- 17. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 18. N-Hydroxysuccinimide - Enamine [enamine.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. nbinno.com [nbinno.com]
- 22. Steglich Esterification [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Fmoc-lys(boc)-osu molecular weight and formula.
An In-Depth Technical Guide to Fmoc-Lys(Boc)-OSu: Properties, Application, and Best Practices in Peptide Synthesis
Executive Summary
This technical guide provides a comprehensive overview of Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester (this compound), a critical building block in modern solid-phase peptide synthesis (SPPS). As a pre-activated and orthogonally protected lysine derivative, this reagent offers significant advantages in efficiency, purity, and flexibility for synthesizing complex peptides and proteins. This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, elucidates its mechanistic role within the Fmoc-SPPS workflow, provides a detailed experimental protocol for its application, and outlines best practices for handling and quality control. The insights herein are grounded in established chemical principles and field-proven methodologies to empower scientists in achieving high-fidelity peptide synthesis.
Core Compound Profile: this compound
This compound is a derivative of the amino acid L-lysine engineered for seamless incorporation into a growing peptide chain during Fmoc-based SPPS.[1] Its structure is defined by three key functional components:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group masks the α-amino group (Nα), preventing self-polymerization and ensuring sequential, directed peptide bond formation. Its removal is typically achieved with a mild base like piperidine, a condition that leaves acid-labile protecting groups intact.[2][3]
-
The Boc (tert-butoxycarbonyl) Group: This acid-labile group protects the ε-amino group (Nε) on the lysine side chain. The Boc group is stable to the basic conditions used for Fmoc removal, allowing the peptide backbone to be fully assembled before side-chain deprotection.[4][5] This orthogonality between Fmoc and Boc is a cornerstone of the strategy.[]
-
The OSu (N-hydroxysuccinimidyl) Ester: This moiety is an activating group attached to the carboxyl terminus. N-hydroxysuccinimide is an excellent leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This pre-activation facilitates rapid and efficient amide bond formation with high yields.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₃₅N₃O₈ | [1][7][8] |
| Molecular Weight | 565.61 g/mol | [7][9] |
| Exact Mass | 565.242432 u | [1] |
| CAS Number | 132307-50-7 | [1][7][8] |
| Appearance | Solid | [10] |
| Storage Temperature | 2-8°C | [10] |
| Solubility | Excellent in DMF and NMP | [] |
Chemical Structure Diagram
The diagram below illustrates the molecular structure of this compound, highlighting the key functional groups.
Caption: Molecular architecture of this compound.
Mechanistic Role in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound is integral to the cyclical nature of SPPS. The overall process is a sequence of deprotection, washing, coupling, and further washing steps performed on a solid resin support.[2][3]
The Causality of Orthogonal Protection: The strategic choice of Fmoc for the α-amino group and Boc for the ε-amino group is the foundation of its utility.[] During chain elongation, repeated cycles of piperidine treatment cleave only the Fmoc group, exposing the N-terminal amine for the next coupling reaction. The Boc group on the lysine side chain remains completely intact, preventing unwanted side-chain branching or modification. Only at the final stage of synthesis, when the full-length peptide is cleaved from the resin, is a strong acid cocktail (typically containing Trifluoroacetic Acid, TFA) used to remove the Boc group along with other side-chain protecting groups.[3][4] This two-tiered, orthogonal deprotection scheme provides complete control over the synthesis.
The Advantage of OSu Activation: In standard SPPS, a free carboxylic acid (like Fmoc-Lys(Boc)-OH) must be activated in situ using coupling reagents (e.g., HCTU, HATU) immediately before being added to the resin.[11] While effective, this adds a step and introduces more reagents into the system. This compound is a self-validating system in this regard; it is pre-activated. The N-hydroxysuccinimidyl ester is highly reactive toward the primary amine of the resin-bound peptide, allowing the coupling reaction to proceed rapidly and cleanly without the need for additional coupling reagents, though a non-nucleophilic base is sometimes used to facilitate the reaction. This simplifies the process and can minimize potential side reactions associated with coupling agents.
Experimental Protocol: Incorporation of this compound
This protocol describes the key steps for coupling this compound to a growing peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin). It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the previous amino acid has just been deprotected.
Step 1: N-Terminal Fmoc Deprotection
-
Objective: To remove the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free primary amine for coupling.
-
Procedure:
-
Wash the peptide-resin thoroughly (3-5 times) with N,N-dimethylformamide (DMF) to remove residual reagents from the previous cycle.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[3][11]
-
Agitate the mixture for 15-30 minutes at room temperature.[3]
-
Drain the piperidine solution.
-
Wash the peptide-resin extensively with DMF (5-7 times) to completely remove all traces of piperidine, which is critical as residual base can neutralize the incoming activated amino acid.
-
Step 2: Coupling of this compound
-
Objective: To form an amide bond between the pre-activated this compound and the newly exposed N-terminal amine on the resin.
-
Procedure:
-
Prepare a solution of this compound in DMF or N-methylpyrrolidone (NMP). A 1.5 to 3-fold molar excess relative to the resin's initial loading capacity is typically used.
-
Add this solution to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.[3] Reaction time can be extended for sterically hindered couplings.
-
Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A positive result (blue beads) indicates the presence of unreacted primary amines, signifying incomplete coupling. If the test is positive, the coupling step may be repeated.
-
Step 3: Washing
-
Objective: To remove all excess this compound and byproducts.
-
Procedure:
-
Drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times).
-
Perform a final wash with dichloromethane (DCM) to prepare the resin for the next cycle or for storage.
-
SPPS Workflow Diagram
The following diagram illustrates the cyclical process of Fmoc-SPPS, highlighting the step where this compound is incorporated.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Safety, Handling, and Disposal
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust, and prevent contact with skin and eyes.[1]
-
First Aid: In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes.[1] For eye contact, flush with water for 15 minutes. If inhaled, move to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[1]
-
Storage: Store the reagent in a tightly sealed container in a dry environment at the recommended temperature of 2-8°C to maintain its stability and reactivity.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is an expertly designed and indispensable reagent for modern peptide synthesis. Its combination of an orthogonal protection scheme and a pre-activated carboxyl group provides researchers with a reliable and efficient tool for introducing lysine residues into synthetic peptides. Understanding the chemical principles behind its design and adhering to validated protocols are paramount to leveraging its full potential, enabling the successful synthesis of complex biomolecules for research, diagnostics, and therapeutic development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Gelest. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2724628, Fmoc-Lys(Boc)-OH. Retrieved from [Link]
-
Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 37(4), 605-619. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. This compound - CAS:132307-50-7 - Sunway Pharm Ltd [3wpharm.com]
- 10. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. chem.uci.edu [chem.uci.edu]
An In-Depth Technical Guide to the Solubility of Fmoc-Lys(Boc)-OSu for Researchers and Drug Development Professionals
Introduction: The Critical Role of Fmoc-Lys(Boc)-OSu in Advanced Synthesis
Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS) and bioconjugation. Its unique trifunctional structure, featuring a base-labile Fmoc protecting group, an acid-labile Boc protecting group, and a highly reactive OSu (N-hydroxysuccinimide) ester, provides chemists with orthogonal control over peptide chain elongation and lysine side-chain modification. The successful and efficient utilization of this valuable building block is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides an in-depth analysis of the solubility of this compound in various solvent systems, offering practical insights and methodologies to empower researchers in their synthetic endeavors.
Molecular Architecture and its Influence on Solubility
To comprehend the solubility of this compound, a close examination of its molecular structure is essential. The molecule's behavior in different solvents is a direct consequence of the interplay between its distinct functional moieties.
Caption: Molecular structure of this compound.
The large, aromatic, and nonpolar fluorenylmethyloxycarbonyl (Fmoc) group, coupled with the bulky tert-butyloxycarbonyl (Boc) group, imparts a significant hydrophobic character to the molecule. Conversely, the N-hydroxysuccinimide (OSu) ester and the amide linkages introduce polar elements. This amphipathic nature dictates that the molecule's solubility is highest in polar aprotic solvents that can effectively solvate both the nonpolar and polar regions.
Solubility Profile in Common Laboratory Solvents
The selection of an appropriate solvent is a critical first step in any procedure involving this compound. The following table summarizes its solubility in a range of commonly used solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the crystalline form of the solid.
| Solvent Class | Solvent | Solubility | Remarks |
| Polar Aprotic | Dimethylformamide (DMF) | Slightly soluble, enhanced by heating and sonication.[1][2] | The solvent of choice for most SPPS applications.[3][4] |
| Dimethyl sulfoxide (DMSO) | Soluble.[5][6] | A good alternative to DMF, although its higher viscosity can sometimes be a drawback. | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble.[3] | Often used in automated peptide synthesizers due to its lower volatility compared to DMF. | |
| Acetonitrile (ACN) | Sparingly soluble. | ||
| Chlorinated | Dichloromethane (DCM) | Slightly soluble. | |
| Chloroform | Slightly soluble.[1][2] | ||
| Ethers | Tetrahydrofuran (THF) | Sparingly soluble. | |
| 1,4-Dioxane | Soluble.[7] | ||
| Alcohols | Methanol (MeOH) | Sparingly soluble. | |
| Ethanol (EtOH) | Sparingly soluble. | ||
| Aqueous | Water | Insoluble/Sparingly soluble.[6] | The OSu ester is susceptible to hydrolysis in aqueous environments.[8] |
The "Why": Deconstructing the Factors Governing Solubility
The principle of "like dissolves like" is the guiding tenet for understanding the solubility of this compound. The molecule's significant nonpolar surface area, contributed by the Fmoc and Boc groups, necessitates a solvent that can overcome the strong intermolecular forces in the crystal lattice.
Caption: Solvation of this compound in a polar aprotic solvent.
Polar aprotic solvents like DMF, DMSO, and NMP are particularly effective because their high dielectric constants and dipole moments allow them to interact favorably with the polar OSu ester and amide functionalities. Simultaneously, their organic nature enables them to solvate the large, nonpolar Fmoc and Boc groups through van der Waals interactions. In contrast, protic solvents like water and alcohols are poor choices because the hydrophobic portions of the molecule disrupt the hydrogen-bonding network of the solvent, leading to an entropically unfavorable state. Furthermore, the presence of nucleophilic hydroxyl groups in these solvents can lead to the degradation of the OSu ester.
A Validated Experimental Protocol for Solubility Determination
For novel applications or when using a solvent not listed above, it is prudent to experimentally determine the solubility of this compound. The following protocol provides a robust and self-validating methodology.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (high purity, anhydrous)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid at the bottom.
-
Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.
-
Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a solvent in which the compound is highly soluble, like DMF) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the diluted sample onto the HPLC system. A reverse-phase C18 column is typically suitable.
-
Monitor the elution at a wavelength where the Fmoc group has a strong absorbance (around 265 nm).
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the saturation solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mmol/L.
-
Practical Recommendations for Laboratory Use
-
Stock Solution Preparation: For most applications, preparing stock solutions in anhydrous DMF or NMP is recommended. These solutions should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Enhancing Dissolution: If this compound is slow to dissolve, gentle warming (to no more than 40-50°C) and sonication can be employed.[1][2] However, prolonged heating should be avoided as it can lead to the degradation of the OSu ester.
-
Solvent Purity: Always use high-purity, anhydrous solvents. The presence of water can lead to hydrolysis of the OSu ester, while amine impurities can react with the activated ester, reducing the yield of the desired product.
-
In Situ Activation: In some cases, particularly for difficult couplings, it may be advantageous to perform the activation of the corresponding acid, Fmoc-Lys(Boc)-OH, in situ rather than relying on the pre-activated OSu ester.
Conclusion
A comprehensive understanding of the solubility of this compound is not merely a matter of convenience; it is a prerequisite for the successful design and execution of synthetic strategies in peptide chemistry and bioconjugation. By carefully selecting solvents based on the principles outlined in this guide and by employing sound experimental practices, researchers can unlock the full potential of this versatile and powerful reagent, paving the way for new discoveries in drug development and materials science.
References
-
Omizzur. (n.d.). Fmoc-OSu Synthesis - New Process. [Link]
-
Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]. [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment synthesis of disulfide-containing peptides. [Link]
-
National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
-
ResearchGate. (2025). Protein solubility: Sequence based prediction and experimental verification. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications - Supporting Information. [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room.... [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
-
National Center for Biotechnology Information. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. [Link]
-
Imperial College London. (n.d.). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9. [Link]
Sources
- 1. This compound CAS#: 132307-50-7 [m.chemicalbook.com]
- 2. This compound | 132307-50-7 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. omizzur.com [omizzur.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the utilization of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). The document outlines the strategic importance of this derivative, step-by-step experimental procedures, in-process monitoring, and final cleavage, culminating in the isolation of a high-purity lysine-containing peptide. Emphasis is placed on the chemical principles that govern each step, offering readers a framework for troubleshooting and optimization.
Introduction: The Strategic Importance of Orthogonal Protection
Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin, allowing for the iterative addition of subsequent amino acids with easy purification of the growing peptide chain.[1] The success of this methodology hinges on a robust protecting group strategy. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is a cornerstone of modern SPPS, prized for its milder reaction conditions compared to the harsher acidolysis required in Boc/Bzl chemistry.[2][]
Fmoc-Lys(Boc)-OH is a critical building block within this strategy. The lysine residue possesses a primary amine on its side chain (the ε-amino group), which is nucleophilic and must be protected to prevent unwanted side reactions, such as chain branching.[4] The use of two distinct, chemically orthogonal protecting groups is paramount:
-
The Fmoc group: Protects the α-amino group and is labile to weak bases, typically piperidine.[] Its removal at each cycle exposes the N-terminus for the next coupling reaction.
-
The Boc group: Protects the ε-amino group of the lysine side chain. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), which is used in the final step to release the peptide from the resin.[1][2]
This orthogonality ensures that the side chain remains protected throughout the synthesis and is only deprotected during the final cleavage, guaranteeing the integrity of the desired peptide sequence.[]
The SPPS Workflow: A Mechanistic Overview
The incorporation of an Fmoc-Lys(Boc)-OH residue follows the standard, cyclical workflow of Fmoc-SPPS. Each cycle consists of two primary chemical transformations: deprotection and coupling.
Fmoc Deprotection: Unmasking the N-Terminus
The Fmoc group is removed by a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amine. The piperidine also serves as a scavenger, trapping the electrophilic DBF to prevent its deleterious reaction with the newly deprotected amine.[5]
Coupling: Peptide Bond Formation
Following Fmoc deprotection and thorough washing, the now-free N-terminal amine of the resin-bound peptide attacks the activated carboxyl group of the incoming Fmoc-Lys(Boc)-OH. The carboxylic acid is typically activated in situ using a coupling reagent to form a highly reactive intermediate, facilitating rapid and efficient amide bond formation.
Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or, more frequently, aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents, often used with a base like N,N-diisopropylethylamine (DIEA), promote the formation of an active ester that is highly susceptible to nucleophilic attack by the peptide's N-terminal amine.[2][6]
Detailed Experimental Protocols
This section provides a step-by-step protocol for manual SPPS on a 0.1 mmol scale using Wang resin as the solid support.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Lys(Boc)-Wang Resin | 100-200 mesh, ~0.5 mmol/g | BenchChem, Bachem, etc. |
| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | BenchChem, Bachem, etc. |
| Fmoc-Lys(Boc)-OH | Peptide Synthesis Grade | BenchChem, Bachem, etc. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Piperidine | ACS Grade | Standard Chemical Supplier |
| HBTU | Peptide Synthesis Grade | Standard Chemical Supplier |
| DIEA | Peptide Synthesis Grade | Standard Chemical Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Chemical Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Chemical Supplier |
| Diethyl Ether | Anhydrous, ACS Grade | Standard Chemical Supplier |
| Ninhydrin Test Solutions | (See Protocol 3.4.1) | Prepare in-house |
Protocol for a Single Coupling Cycle (Example: Adding Fmoc-Arg(Pbf)-OH to H-Lys(Boc)-Resin)
This protocol assumes the synthesis of the dipeptide H-Arg-Lys-OH, starting with Fmoc-Lys(Boc)-Wang resin.[7]
Table 1: Quantitative Parameters for a 0.1 mmol Synthesis
| Step | Reagent | Volume/Mass | Equivalents (rel. to resin) | Time |
| Resin Swelling | DMF | 5 mL | - | 30 min |
| Fmoc Deprotection (1) | 20% Piperidine/DMF | 5 mL | - | 5 min |
| Fmoc Deprotection (2) | 20% Piperidine/DMF | 5 mL | - | 15 min |
| Washing | DMF | 5 x 5 mL | - | ~5 min |
| Amino Acid Activation | Fmoc-Arg(Pbf)-OH | 194.6 mg | 3 eq. | - |
| HBTU | 113.8 mg | 2.9 eq. | 5 min | |
| DIEA | 104.6 µL | 6 eq. | - | |
| DMF | ~2 mL | - | - | |
| Coupling | Activated AA Solution | ~2 mL | - | 2 hours |
| Washing | DMF | 3 x 5 mL | - | ~3 min |
Procedure:
-
Resin Preparation:
-
Place 200 mg of Fmoc-Lys(Boc)-Wang resin (~0.1 mmol) into a fritted solid-phase synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or wrist-action shaker).[7]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes.[7]
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and dibenzofulvene adducts.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (194.6 mg, 0.3 mmol) and HBTU (113.8 mg, 0.29 mmol) in ~2 mL of DMF.
-
Add DIEA (104.6 µL, 0.6 mmol) to the amino acid solution. The solution will typically change color (e.g., to yellow), indicating activation. Allow to pre-activate for 5 minutes.[2]
-
Drain the final DMF wash from the resin and immediately add the activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature to ensure the coupling reaction goes to completion.[7]
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the peptide-resin with DMF (3 x 5 mL).
-
At this stage, a small sample of beads can be taken for in-process monitoring.
-
In-Process Monitoring: The Kaiser Test
The Kaiser (ninhydrin) test is a crucial qualitative method to confirm the completion of a coupling reaction by detecting the presence of free primary amines.[8][9]
Kaiser Test Reagents: [9]
-
Reagent A: 16.5 mg KCN in 25 mL water, diluted 1 mL into 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g phenol in 20 mL of n-butanol.
-
Take a small sample of resin beads (10-15 beads) after the post-coupling wash and place them in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation: [6]
-
Negative (Coupling Complete): Beads and solution are colorless to light yellow.
-
Positive (Coupling Incomplete): Beads and solution turn an intense blue. A recoupling step is necessary.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the Boc group on lysine.
Cleavage Cocktail (Reagent K): [2][10]
-
Trifluoroacetic acid (TFA): 82.5%
-
Water (H₂O): 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Causality: The TFA is the strong acid that cleaves the peptide from the Wang resin and removes acid-labile protecting groups (like Boc and Pbf).[10] Water, phenol, thioanisole, and EDT act as scavengers to trap and neutralize the highly reactive carbocations (e.g., tert-butyl cations from Boc deprotection) that are generated, preventing them from re-attaching to sensitive residues like tryptophan or methionine.[1]
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Place the dry resin in a reaction vessel. Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate (containing the peptide) into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate dropwise to ~40 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Analysis and Quality Control
The purity of the crude peptide must be assessed before purification.
HPLC Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing peptide purity.[11][12]
Table 2: Typical HPLC Conditions for Peptide Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214-220 nm |
| Injection Volume | 10-20 µL (of a ~1 mg/mL solution) |
Rationale: Peptides are separated based on their hydrophobicity. The TFA acts as an ion-pairing agent, improving peak shape.[13] Detection at 214-220 nm allows for the quantification of the peptide backbone's amide bonds.[12]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Positive Kaiser Test | Incomplete coupling due to steric hindrance or peptide aggregation. | Perform a second coupling ("double couple") with fresh activated amino acid. For difficult sequences, consider switching to a more potent coupling reagent like HATU.[5] |
| Low Yield After Cleavage | Incomplete synthesis (truncation). Incomplete cleavage from the resin. Poor precipitation. | Analyze a small test cleavage by mass spectrometry to check for the target mass.[8] Extend cleavage time to 3-4 hours or re-cleave the resin with fresh cocktail.[10][14] Ensure diethyl ether is ice-cold and use a larger volume. |
| Extra Peaks in HPLC | Deletion sequences (from incomplete coupling). Incompletely deprotected side chains. Side reactions (e.g., aspartimide formation). | Optimize coupling efficiency using monitoring tests. Ensure fresh, high-quality cleavage reagents and sufficient cleavage time. Use appropriate protecting groups for sensitive residues.[11] |
Conclusion
Fmoc-Lys(Boc)-OH is an indispensable reagent for the synthesis of lysine-containing peptides via the Fmoc/tBu strategy. Its orthogonal protecting groups provide the chemical selectivity required for the controlled, stepwise assembly of complex peptide chains. By understanding the mechanisms behind each step—from deprotection and coupling to final cleavage—and adhering to robust, well-defined protocols, researchers can reliably synthesize high-purity peptides for a wide range of applications in science and medicine.
References
-
Benchchem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
-
Benchchem. (2025). Application Notes and Protocols: Cleavage of H-Lys-Gly-OH from Wang Resin.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Lim, H. S., & Verdine, G. L. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols.
-
Benchchem. (2025). Solid-Phase Synthesis of H-Arg-Lys-OH: A Detailed Protocol for Researchers.
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test).
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
-
Fields, G. B. (Ed.). (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS.
-
Royal Society of Chemistry. (n.d.). Supporting information.
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
-
Benchchem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
-
ResearchGate. (2025). Towards a selective Boc deprotection on acid cleavable Wang resin.
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
-
Benchchem. (2025). Application Notes & Protocols: A Step-by-Step Guide for Using Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
-
BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ.
-
CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH.
-
Benchchem. (2025). Application Notes and Protocols for the Purification of Peptides Modified with N3-L-Lys(Mtt)-OH by HPLC.
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. csbiochina.com [csbiochina.com]
- 5. biotage.com [biotage.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific N-Terminal Protein Labeling using Fmoc-Lys(Boc)-OSu
Introduction: Precision in Protein Modification
The targeted modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics, diagnostics, and research tools. Site-specific labeling, in particular, offers unparalleled control over the location of conjugation, preserving the protein's native structure and function. The N-terminus of a protein presents a unique and often accessible site for modification due to its distinct pKa compared to the ε-amino groups of lysine residues. This guide provides a detailed methodology for the N-terminal labeling of proteins using Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimidyl ester (Fmoc-Lys(Boc)-OSu), a versatile reagent that facilitates the introduction of a protected lysine residue, which can then be selectively deprotected for further functionalization.
The strategic use of orthogonal protecting groups—the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group—is central to this technique.[1] This dual-protection scheme allows for a stepwise deprotection, offering a versatile handle for subsequent bioconjugation reactions.[1][] The N-hydroxysuccinimide (OSu) ester provides a highly efficient means of coupling the protected lysine to the N-terminal α-amino group of a protein, forming a stable amide bond.[3][4]
Core Principles and Strategic Advantages
The choice of this compound for N-terminal labeling is predicated on several key chemical principles:
-
N-Terminal Selectivity: The α-amino group of a protein's N-terminus generally has a lower pKa (around 7.8-8.2) compared to the ε-amino groups of lysine side chains (pKa ~10.5). By carefully controlling the reaction pH to a range of 7.2-8.5, the N-terminal amine is more nucleophilic and thus preferentially reacts with the NHS ester.[3][4]
-
Orthogonal Deprotection: The Fmoc and Boc protecting groups offer a powerful strategy for selective modification. The Fmoc group can be removed under mild basic conditions (e.g., with piperidine), leaving the Boc group intact.[5][6] Conversely, the Boc group is stable to base but is readily cleaved with mild acid (e.g., trifluoroacetic acid - TFA).[7][8] This orthogonality is fundamental to multi-step bioconjugation strategies.[][]
-
Versatile Functional Handle: Once coupled to the protein, the deprotected lysine side chain provides a primary amine that can be used for a wide array of subsequent modifications, such as the attachment of fluorescent dyes, biotin, polyethylene glycol (PEG) chains, or cytotoxic drugs.[1]
Experimental Workflow Overview
The overall process for N-terminal protein labeling with this compound can be conceptualized in three main stages: Labeling, Deprotection, and Purification & Characterization.
Sources
- 1. chempep.com [chempep.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. genscript.com [genscript.com]
Introduction: The Architectural Precision of Lysine Dendrimers
An In-Depth Guide to the Synthesis of Lysine Dendrimers Using Fmoc-Lys(Boc)-OSu
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of poly-L-lysine (PLL) dendrimers. It focuses on the strategic use of Nα-Fmoc-Nε-Boc-L-lysine-N-hydroxysuccinimide ester (this compound) as the core building block. The protocols and explanations herein are designed to offer both practical, step-by-step instructions and a deep understanding of the chemical principles that ensure a successful and reproducible synthesis.
Lysine-based dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[1][2] Their structure, composed of a central core, repeating lysine branches, and a high density of surface functional groups, makes them exceptional candidates for biomedical applications.[1][3] These applications include gene delivery, where their cationic surface can complex with nucleic acids, and targeted drug delivery, where drugs can be conjugated to their surface or encapsulated within their dendritic scaffold.[4][5][6]
The synthesis of these precise nanostructures relies on the iterative addition of branching units. The choice of building block is paramount to achieving controlled, generational growth. This compound is an ideal monomer for this purpose due to two key features:
-
Orthogonal Protecting Groups: The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.[][8] This orthogonality is the cornerstone of the synthetic strategy, allowing for the selective deprotection of one amino group while the other remains protected, thus directing the growth of the dendrimer in a controlled, stepwise manner.
-
Activated Carboxyl Group: The carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester.[9][10] This highly reactive ester facilitates efficient amide bond formation with primary amines under mild conditions, eliminating the need for in-situ coupling reagents at each step and simplifying the reaction process.
This guide will focus on the divergent synthesis approach, where the dendrimer is constructed layer-by-layer, growing outwards from a central core molecule.[11][12] This method is highly effective for producing successive generations of dendrimers with a doubling of surface groups at each step.
The Core Synthetic Strategy: A Cycle of Deprotection and Coupling
The divergent synthesis of lysine dendrimers is a cyclical process. Each cycle, which corresponds to the addition of one generation, consists of two fundamental steps: deprotection and coupling. The strategic use of this compound allows this cycle to be repeated efficiently to build higher-generation dendrimers.
-
Fmoc Deprotection: The cycle begins with the Boc-protected dendrimer from the previous generation. The terminal Fmoc groups are selectively removed using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[13][14][15] This reaction proceeds via a β-elimination mechanism, which is rapid and efficient, exposing the primary α-amino groups for the next step.[16]
-
Coupling: The newly exposed amino groups are then reacted with an excess of this compound. The activated OSu ester readily forms a stable amide bond with the free amines, adding the next layer of lysine branches. This step effectively doubles the number of terminal groups, each now capped with a Boc-protected ε-amine and an Fmoc-protected α-amine.
This two-step cycle is repeated to build the desired generation. Once the final generation is reached, a global deprotection step using a strong acid, such as trifluoroacetic acid (TFA), is performed to remove all the Boc groups, yielding the final polycationic lysine dendrimer.[17][18]
Experimental Protocols
Note: These protocols are designed as a general guide. Researchers should optimize reaction times and equivalents based on their specific core molecule and analytical monitoring. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of Generation 1 (G1) Boc-Protected Dendrimer
This protocol outlines the synthesis of a G1 dendrimer using 1,4-diaminobutane as the initiator core.
Materials & Reagents
| Reagent/Material | Abbreviation | Recommended Equivalents (per amine group on core) | Purpose |
| 1,4-Diaminobutane | - | 1.0 | Initiator Core |
| This compound | - | 2.2 (1.1 per step) | Branching Monomer |
| N,N-Dimethylformamide, Anhydrous | DMF | - | Reaction Solvent |
| Piperidine | - | - | Fmoc deprotection reagent (used as 20% v/v in DMF) |
| Dichloromethane, Anhydrous | DCM | - | Washing Solvent |
| Diethyl Ether | Et₂O | - | Precipitation Solvent |
| N,N-Diisopropylethylamine | DIPEA | 2.0 | Non-nucleophilic base for coupling |
Step-by-Step Procedure:
-
Core Preparation: Dissolve 1,4-diaminobutane (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
First Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 eq. per amine on the core) in anhydrous DMF.
-
Add the this compound solution to the core solution. Add DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Rationale: The OSu ester is highly reactive towards the primary amines of the core. DIPEA acts as a non-nucleophilic base to neutralize any generated acids without competing in the coupling reaction. An excess of the lysine monomer helps drive the reaction to completion.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction for the disappearance of the core amine using Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, precipitate the product by adding the reaction mixture dropwise into cold diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted starting material. Dry under vacuum.
-
-
Fmoc Deprotection:
-
Dissolve the dried product in a 20% (v/v) solution of piperidine in DMF.
-
Rationale: Piperidine is a secondary amine that efficiently cleaves the Fmoc group. The resulting dibenzofulvene byproduct is trapped by piperidine to form a stable adduct, which prevents side reactions.[16]
-
Precipitate the deprotected product in cold diethyl ether, filter, and wash extensively to remove all traces of piperidine and the Fmoc-adduct. Dry under vacuum.
-
-
Second Coupling Reaction:
-
Redissolve the deprotected intermediate in anhydrous DMF.
-
Repeat the coupling procedure (Step 2) using another 1.1 equivalents of this compound per newly formed amine.
-
Monitor the reaction to completion and perform the precipitation and washing work-up (Step 3).
-
-
Final Product: The resulting white solid is the Generation 1 Boc-protected dendrimer with terminal Fmoc groups, ready for the synthesis of the next generation.
Protocol 2: Iterative Growth to Higher Generations (G2 and beyond)
To synthesize higher generations, simply repeat the Fmoc deprotection (Step 4) and coupling (Step 5) cycle from Protocol 1. Each full cycle adds one generation to the dendrimer.
Stoichiometry for Higher Generations
| Property | G0 (Core) | G1 | G2 | G3 |
| Branching Lysine Units | 0 | 2 | 6 | 14 |
| Terminal Boc-Protected Amines | 2 (core) | 2 | 4 | 8 |
| Theoretical MW (Da) (Boc-protected) | 88.15 | ~1113 | ~2800 | ~6175 |
| This compound eq. per molecule | - | 2.2 (for G0→G1) | 4.4 (for G1→G2) | 8.8 (for G2→G3) |
Note: Molecular weights are approximate and will vary based on the core and salt form.
Protocol 3: Final Boc Group Deprotection
This protocol removes all terminal Boc groups to generate the final, water-soluble, polycationic dendrimer.
-
Preparation: Dissolve the final generation Boc-protected dendrimer in a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[17]
-
Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group. TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions like alkylation of the lysine backbone.[17]
-
-
Deprotection Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up:
-
Remove the TFA by rotary evaporation or by blowing a stream of nitrogen over the solution.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected dendrimer as its TFA salt.
-
Centrifuge or filter to collect the solid. Wash several times with cold diethyl ether to remove residual TFA and scavengers.[17]
-
Dry the final product under high vacuum.
-
Purification and Characterization
Thorough purification and characterization at each stage are critical to ensure the synthesis of well-defined, monodisperse dendrimers.
Purification Methods
-
Precipitation: As described in the protocols, precipitation in a non-solvent like diethyl ether is effective for removing excess reagents between steps.
-
Dialysis: For the final deprotected dendrimer, dialysis using an appropriate molecular weight cutoff (MWCO) membrane is highly effective for removing low molecular weight impurities and salts.[19][20][21]
-
Size Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), can be used to purify dendrimers and is also a powerful analytical tool for assessing their size and purity.[19][22]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the dendrimer at each generation, verifying the presence of protecting groups and the lysine backbone.[23]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the dendrimer and assessing its monodispersity.[23] A single, sharp peak corresponding to the theoretical mass is indicative of a successful synthesis.
-
Multi-Detector Size Exclusion Chromatography (MD-SEC): This technique provides detailed information on the molar mass, hydrodynamic size, and polydispersity index (PDI) of the dendrimer population.[24][25][26] A PDI value close to 1.0 indicates a highly monodisperse sample.
Sources
- 1. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Applications and Limitations of Dendrimers in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(lysine) Dendrimers Form Complexes with siRNA and Provide Its Efficient Uptake by Myeloid Cells: Model Studies for Therapeutic Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. starpharma.com [starpharma.com]
- 6. NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. japsonline.com [japsonline.com]
- 12. his.pusan.ac.kr [his.pusan.ac.kr]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. static.igem.org [static.igem.org]
- 19. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Best practices for purification and characterization of PAMAM dendrimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dendrimer-mediated synthesis of platinum nanoparticles: new insights from dialysis and atomic force microscopy measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Investigating the properties of l-lysine dendrimers through physico-chemical characterisation techniques and atomistic molecular dynamics simulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Investigating the properties of l-lysine dendrimers through physico-chemical characterisation techniques and atomistic molecular dynamics simulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Critical Step: A Detailed Guide to Fmoc Deprotection of Fmoc-Lys(Boc)-OSu
Introduction: The Lynchpin of Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a pivotal and recurring step.[] The fidelity of this deprotection reaction directly dictates the yield and purity of the final peptide product. This guide provides a comprehensive overview of the deprotection conditions for a crucial building block, Fmoc-L-Lys(Boc)-OSu, intended for researchers, scientists, and professionals in drug development. While the N-hydroxysuccinimide (-OSu) ester is an activating group for subsequent coupling reactions and the tert-butyloxycarbonyl (Boc) group on the lysine side-chain remains stable, the focus here is the precise and efficient cleavage of the Nα-Fmoc group.[2][3]
The Fmoc group is favored in SPPS for its stability under acidic conditions and its lability to bases.[] This orthogonality allows for the use of acid-labile side-chain protecting groups, such as the Boc group on our lysine, which will be removed during the final cleavage from the solid support.[3] Understanding the nuances of Fmoc deprotection is, therefore, not merely a procedural matter but a cornerstone of rational peptide design and synthesis.
The Underlying Chemistry: A Mechanistic Perspective
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[4][5][6] The process is initiated by the abstraction of the acidic proton on the β-carbon (C9) of the fluorene ring system by a base, typically a secondary amine like piperidine.[4][6][7] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene moiety.[4][7]
The resulting carbanion is unstable and rapidly undergoes elimination, cleaving the C-O bond of the carbamate and releasing the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[4][5][7] The secondary amine used for deprotection then serves a dual purpose by acting as a scavenger for the electrophilic DBF, forming a stable adduct and preventing undesirable side reactions, such as the alkylation of the newly liberated N-terminal amine.[4][5]
Figure 1. Mechanism of Fmoc deprotection by piperidine.
Standard Protocol for Fmoc Deprotection
This protocol outlines the standard and widely accepted conditions for the removal of the Fmoc group from a resin-bound peptide, which is directly applicable to Fmoc-Lys(Boc)-OSu after its coupling to a solid support or another amino acid.
Materials and Reagents
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), reagent grade
-
Methanol (MeOH), reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. To prepare 100 mL, add 20 mL of piperidine to 80 mL of DMF. This solution should be prepared fresh daily.
Experimental Procedure
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes before deprotection.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 minutes.[8]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.[8]
-
Reaction: Agitate the mixture at room temperature for 10-20 minutes. The reaction time may need to be optimized depending on the sequence.[4][9]
-
Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the piperidine-dibenzofulvene adduct and excess piperidine. Follow with washes with DCM and MeOH to ensure complete removal of DMF if the subsequent coupling is sensitive to it.
Monitoring the Deprotection
The progress of the Fmoc deprotection can be conveniently monitored spectrophotometrically.[7][10] The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301-312 nm.[7][11] By collecting the filtrate after the deprotection step and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is a powerful tool for reaction optimization and for identifying "difficult" sequences where deprotection may be sluggish.[7][10]
Troubleshooting and Optimization
While the standard protocol is robust, certain peptide sequences can present challenges.
| Problem | Potential Cause | Solution |
| Incomplete Deprotection | Peptide aggregation, steric hindrance. | Increase deprotection time; use a higher concentration of piperidine (up to 50%); switch to a stronger base system like 2% 1,8-Diazabicycloundec-7-ene (DBU) in DMF; perform the reaction at a slightly elevated temperature (e.g., 30-35 °C).[7][12] |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | Use a less nucleophilic base like piperazine; add 1-hydroxybenzotriazole (HOBt) to the deprotection solution; use specialized side-chain protecting groups on the aspartic acid.[12][13][14] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. This is common with proline at the second or third position. | Couple the third amino acid before deprotecting the dipeptide; use 2-chlorotrityl chloride resin which is sterically hindered.[12][15] |
| Racemization | Epimerization of the C-terminal amino acid or sensitive residues like Cys and His. | Minimize exposure to strong basic conditions; use piperazine which has been shown to cause less racemization.[13][14] |
Alternative Deprotection Reagents
While piperidine is the workhorse for Fmoc removal, concerns about its toxicity and potential to induce side reactions have led to the investigation of alternatives.
-
Piperazine: A less nucleophilic base that can reduce the incidence of aspartimide formation.[13][14]
-
4-Methylpiperidine: Shows similar efficacy to piperidine and can be a suitable alternative.[6][16]
-
DBU (1,8-Diazabicycloundec-7-ene): A stronger, non-nucleophilic base used in low concentrations (e.g., 2%) for rapid deprotection, especially in cases of steric hindrance.[7]
-
Pyrrolidine: An efficient base that can enable Fmoc removal in less polar solvents.[5]
Figure 2. Experimental workflow for Fmoc deprotection.
Conclusion
The successful deprotection of the Fmoc group from this compound is a testament to a well-controlled and understood synthetic process. While the standard 20% piperidine in DMF protocol is highly effective in most cases, a deep understanding of the underlying mechanism, potential side reactions, and available optimization strategies is crucial for tackling challenging sequences and ensuring the highest quality of the final peptide product. By carefully selecting reagents, monitoring the reaction, and being prepared to troubleshoot, researchers can confidently navigate this critical step in peptide synthesis.
References
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Wade, J., Mathieu, M., & Tregear, G. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 89-95. Retrieved January 16, 2026, from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). Ovid. Retrieved January 16, 2026, from [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved January 16, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 16, 2026, from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press. Retrieved January 16, 2026, from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 16, 2026, from [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021, October 8). ACS Sustainable Chemistry & Engineering. Retrieved January 16, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 16, 2026, from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved January 16, 2026, from [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2025, October 16). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]. (2025, April 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024, September 9). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Fmoc-Lys(Boc)-OH; CAS 71989-26-9. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renyi.hu [renyi.hu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. redalyc.org [redalyc.org]
- 12. peptide.com [peptide.com]
- 13. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 14. ovid.com [ovid.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application & Protocol Guide: Advanced Coupling Strategies for Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
This guide provides an in-depth analysis of coupling reagents and methodologies for the incorporation of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to optimize peptide synthesis workflows, enhance product purity, and troubleshoot common challenges. We will explore the chemical principles behind amide bond formation, compare the industry's most prevalent classes of coupling reagents, and provide detailed, field-proven protocols.
Foundational Principles: Activating the Carboxyl Group
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1][2] In Fmoc-based SPPS, this involves the coupling of an incoming Fmoc-protected amino acid to the free N-terminal amine of the growing peptide chain, which is anchored to a solid support.[3][4][5] This process is not spontaneous under mild conditions and requires the "activation" of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine.[1][2]
A coupling reagent's sole purpose is to convert the stable carboxyl group into a highly reactive intermediate.[1][3] This intermediate then readily reacts with the N-terminal amine to form the desired amide bond.
It is crucial to distinguish between the standard coupling of Fmoc-Lys(Boc)-OH and the use of a pre-activated amino acid like Fmoc-Lys(Boc)-OSu . The "-OSu" suffix denotes an N-hydroxysuccinimide ester, which is already an activated species. Such compounds are designed to react directly with amines and typically do not require the addition of a separate coupling reagent. This guide will focus on the more common and flexible approach: the in situ activation of Fmoc-Lys(Boc)-OH using dedicated coupling reagents.
The core of SPPS is a cyclical process involving deprotection, washing, coupling, and final washing steps, repeated for each amino acid in the sequence.[5]
Caption: General workflow for one cycle of amino acid addition in Fmoc SPPS.
A Comparative Analysis of Modern Coupling Reagents
The choice of coupling reagent is a critical parameter that influences reaction speed, efficiency, product purity, and the degree of racemization.[1][6] Reagents are broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides.
This class of reagents, including HBTU, HATU, and HCTU, are among the most popular and efficient activators used in modern SPPS.[7][8] They react with the carboxylic acid in the presence of a non-nucleophilic base (typically DIPEA) to form a highly reactive OBt or OAt active ester in situ.[9][10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A robust and cost-effective reagent, HBTU offers rapid coupling times (10-60 minutes) and high efficiency, even for sterically hindered amino acids.[7][11][12]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Generally considered more reactive than HBTU due to the electron-withdrawing effect of the pyridine nitrogen in its HOAt core.[13][14] HATU is particularly effective at reducing racemization and is often the reagent of choice for difficult couplings, including N-methylated amino acids.[13][14][15]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A third-generation uronium salt incorporating an Oxyma moiety. It offers coupling efficiencies comparable to HATU but with enhanced safety, as it avoids the potentially explosive benzotriazole core.[1] It also boasts better solubility and a reduced allergenic potential.[1][13]
Primary Side Reaction: Guanidinylation A known drawback of uronium/aminium reagents is the risk of guanidinylation. If the coupling reagent is present in excess or if the activation of the carboxylic acid is slow, the reagent can react with the free N-terminal amine of the peptide, forming a stable guanidinium group that irreversibly terminates chain elongation.[2][12][16] This can be minimized by using a slight excess of the amino acid relative to the coupling reagent and avoiding long pre-activation times.[12]
Phosphonium-based reagents, such as BOP and PyBOP®, function similarly to uronium salts by generating active esters. Their primary advantage is the complete absence of the guanidinylation side reaction, making them "cleaner" and ideal for critical applications like fragment condensation or peptide cyclization where reagents may be in excess.[2][17]
-
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) : One of the first highly efficient phosphonium reagents developed.[1][2] Its use has declined significantly because the coupling reaction produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][17]
-
PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : A safer and highly effective alternative to BOP that avoids the formation of HMPA.[1] It is known for low racemization levels and excellent performance in coupling sterically hindered residues.[18]
Carbodiimides are one of the original classes of coupling reagents and remain widely used due to their low cost.
-
DCC (N,N'-Dicyclohexylcarbodiimide) : Highly effective but produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents.[1][19] While this facilitates removal in solution-phase synthesis, it causes significant problems in SPPS by precipitating on the resin beads, blocking reactive sites. Therefore, DCC is rarely used in modern SPPS.[13]
-
DIC (N,N'-Diisopropylcarbodiimide) : The preferred carbodiimide for SPPS.[1][19] It functions identically to DCC but forms a diisopropylurea (DIU) byproduct that is soluble in standard solvents like DMF and can be easily washed away.[19][20]
The Critical Role of Additives When used alone, carbodiimides activate carboxylic acids to form highly reactive O-acylisourea intermediates, which are prone to racemization and side reactions.[1][21] To mitigate this, carbodiimide couplings are almost always performed with a nucleophilic additive.
-
HOBt (1-Hydroxybenzotriazole) : For decades, HOBt was the gold standard additive. It rapidly converts the O-acylisourea intermediate into a more stable HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine.[1][21][22]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) : A modern, safer, and often more effective alternative to HOBt.[23][24][25] HOBt in its anhydrous form is explosive, and while the hydrated form is safer, it still carries risks.[23] Oxyma is non-explosive and has been shown to provide superior racemization suppression and coupling efficiency, sometimes rivaling or exceeding that of HOAt.[23][24][25]
Data Summary: Comparative Overview of Coupling Reagents
| Reagent Class | Common Examples | Mechanism/Intermediate | Key Advantages | Primary Disadvantages & Considerations |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Forms OBt, OAt, or Oxyma active esters in situ.[10][26] | Very fast reaction times (10-60 min).[7] High coupling efficiency, especially for difficult sequences.[12][14] | Risk of N-terminal guanidinylation (chain termination).[12][16] HATU can be allergenic and is potentially explosive.[27] |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | Forms OBt or OAt active esters in situ.[17] | No risk of guanidinylation.[17] Excellent for hindered couplings and cyclization.[18] Generally more soluble than uronium salts. | BOP produces carcinogenic HMPA byproduct.[1][17] Can be more expensive.[17] |
| Carbodiimides | DIC (for SPPS), DCC | Forms highly reactive O-acylisourea intermediate.[1] | Very cost-effective. Simple reagents. | Requires an additive (HOBt, Oxyma) to suppress racemization.[1][18] Slower reaction times compared to onium salts. |
Mechanistic Pathways of Activation
Understanding the mechanism provides insight into why certain reagents are chosen for specific applications and how side reactions occur.
The process begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks the electrophilic carbon of HBTU, leading to the formation of an HOBt-ester, which is the key reactive intermediate.
Caption: Simplified mechanism for HBTU-mediated carboxyl activation and coupling.
The carbodiimide (DIC) first activates the carboxylic acid to form the unstable O-acylisourea. The additive (HOBt) then intercepts this intermediate to form the more stable and less racemization-prone HOBt-active ester, which proceeds to couple with the amine.
Caption: Mechanism of DIC activation with an HOBt additive to suppress racemization.
Detailed Experimental Protocols
The following are generalized protocols for manual SPPS. Equivalents are based on the initial substitution (loading) of the resin. Always use high-purity, peptide-synthesis-grade reagents and solvents.
This protocol describes the essential deprotection and washing steps that precede every coupling reaction.
-
Resin Swelling : Place the desired amount of resin in a reaction vessel. Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) and allow it to swell for 30-60 minutes with gentle agitation.[12] Drain the solvent.
-
Fmoc Deprotection : Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a second portion of the piperidine solution and agitate for 7-10 minutes.[12][20]
-
Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene byproducts.
This protocol is representative of coupling with uronium/aminium salts like HBTU or HATU.
-
Reagent Preparation (Activation Mixture) : In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.) and HBTU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution. Allow the mixture to pre-activate for 1-2 minutes. Note: Avoid extended pre-activation to minimize side reactions.[12]
-
Coupling Reaction : Add the activation mixture to the deprotected and washed peptide-resin from Protocol 1.
-
Reaction Monitoring : Agitate the mixture at room temperature for 30-60 minutes.[20] Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow/colorless beads) indicates reaction completion.
-
Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle.[20]
This protocol details the classic carbodiimide approach using a modern, safer additive. The procedure is identical if using HOBt.
-
Reagent Preparation : In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction : Add the amino acid/Oxyma solution to the deprotected and washed peptide-resin from Protocol 1. To this slurry, add DIC (3 eq.).
-
Reaction Monitoring : Agitate the mixture at room temperature. Coupling times are typically longer than with onium salts, ranging from 1 to 3 hours.[20][28] Monitor the reaction progress using the ninhydrin test. If the test remains positive after 2 hours, a second coupling may be necessary.
-
Washing : Upon completion, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove soluble diisopropylurea and other reagents.[20]
Troubleshooting and Expert Insights
-
Incomplete Coupling : If the ninhydrin test remains strongly positive, it indicates a failed coupling. This can be due to steric hindrance or peptide aggregation.
-
Solution : Perform a second coupling ("double coupling") with a fresh batch of activated amino acid. For persistently difficult sequences, switching to a more powerful reagent like HATU or using a different solvent system (e.g., NMP instead of DMF) can be effective.[16]
-
-
Racemization : The loss of stereochemical purity is a significant risk, especially with carbodiimide reagents used without additives.[18][29]
-
Aspartimide Formation : A common side reaction involving aspartic acid residues, where the side-chain carboxyl group can form a cyclic imide under basic (piperidine) or acidic conditions.[16]
-
Solution : While not directly related to lysine coupling, it's a frequent SPPS issue. Adding 0.1 M HOBt to the piperidine deprotection solution can help suppress this side reaction.[16]
-
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved January 16, 2026.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 16, 2026.
- BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis. Retrieved January 16, 2026.
- BenchChem. (2025). A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis. Retrieved January 16, 2026.
- BenchChem. (2025). OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. Retrieved January 16, 2026.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
- BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Retrieved January 16, 2026.
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 16, 2026.
- Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
- BenchChem. (2025). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis. Retrieved January 16, 2026.
- Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Retrieved January 16, 2026.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis. Retrieved January 16, 2026.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 16, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. PubMed.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved January 16, 2026.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 16, 2026, from [Link]
- UCI Department of Chemistry. (n.d.).
- Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved January 16, 2026.
- El-Faham, A., & Albericio, F. (2022).
- BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Retrieved January 16, 2026.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved January 16, 2026.
- IJPSR. (2011).
- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Retrieved January 16, 2026.
- ResearchGate. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Retrieved January 16, 2026.
- Wikipedia. (n.d.). HBTU. Retrieved January 16, 2026.
- Wikipedia. (n.d.).
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Retrieved January 16, 2026.
- Enamine. (n.d.).
Sources
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 15. HATU - Enamine [enamine.net]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scilit.com [scilit.com]
- 25. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. HATU - Wikipedia [en.wikipedia.org]
- 28. peptide.com [peptide.com]
- 29. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
Application Notes & Protocols: Leveraging Fmoc-Lys(Boc)-OSu in Advanced Drug Delivery Systems
Abstract
The targeted delivery of therapeutic agents represents a cornerstone of modern pharmaceutical development, aiming to enhance efficacy while minimizing systemic toxicity. A critical component in the design of sophisticated drug delivery systems, such as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), is the strategic linkage of the payload to the carrier molecule. The orthogonally protected amino acid derivative, Fmoc-Lys(Boc)-OH, and its activated N-hydroxysuccinimide (OSu) ester, Fmoc-Lys(Boc)-OSu, are indispensable tools in this endeavor. This guide provides an in-depth exploration of the chemical principles and practical methodologies for utilizing this reagent. We will detail the foundational concept of orthogonal protection, provide step-by-step protocols for peptide synthesis and subsequent drug conjugation, and discuss the critical analytical techniques required for characterization, thereby equipping researchers with the knowledge to effectively integrate this versatile building block into their drug delivery platforms.
The Principle: Orthogonal Protection as a Strategy for Site-Specific Conjugation
The power of Fmoc-Lys(Boc)-OH in constructing drug delivery systems lies in the concept of orthogonal protection . This principle allows for the selective removal of one protecting group in the presence of another by using different chemical conditions. In the context of Solid-Phase Peptide Synthesis (SPPS), the most prevalent strategy is the Fmoc/tBu approach.[1]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amino group of the amino acid. It is base-labile and is removed at each cycle of peptide synthesis using a weak base, typically piperidine in DMF, to allow for chain elongation.[2][3]
-
Boc (tert-butoxycarbonyl) Group: A member of the tBu-based protecting groups, the Boc group is used to protect the ε-amino group of the lysine side chain. It is acid-labile and stable to the basic conditions used for Fmoc removal. It is typically removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[4][5]
This orthogonality is paramount. It ensures that during the synthesis of a peptide backbone, the lysine side chain remains inert. After the peptide is synthesized, the Boc group can be removed to unmask a highly specific primary amine—the ε-amino group—which serves as a precise handle for conjugating drugs, imaging agents, or other molecules of interest.[6][7]
The Reagent: Chemistry of this compound
While Fmoc-Lys(Boc)-OH is the building block used during SPPS, its N-hydroxysuccinimide ester, This compound , is a pre-activated form used for labeling existing biomolecules.[8][9][10] The OSu (or NHS) ester is highly reactive towards nucleophilic primary amines, such as those on the N-terminus of a protein or the side chain of an already deprotected lysine residue.[]
The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a benign byproduct.[12][13] This chemistry is foundational for bioconjugation, allowing for the covalent attachment of molecules under mild, aqueous conditions.
Application Workflow: A Peptide-Drug Conjugate (PDC) Synthesis
The most common application involves a multi-stage process that begins with peptide synthesis and culminates in the purification of a final, high-purity conjugate. This workflow ensures that conjugation occurs at a predefined position, yielding a homogeneous product.
Detailed Experimental Protocols
These protocols provide a generalized framework. Researchers must optimize conditions based on the specific peptide sequence and drug properties.
Protocol 4.1: Solid-Phase Synthesis of a Lysine-Containing Peptide
This protocol describes the standard Fmoc-SPPS cycle to assemble the peptide chain on a solid support.[14][15]
-
Resin Preparation:
-
Select a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[2]
-
Place the resin (e.g., 0.1 mmol scale) in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 1 hour. Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents based on resin loading) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm reaction completion, perform a qualitative ninhydrin test. If the test is positive (blue beads), recoupling may be necessary.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Incorporation of Fmoc-Lys(Boc)-OH:
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the Fmoc group from the N-terminus.
-
Protocol 4.2: Cleavage and Global Deprotection
This step uses a strong acid to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on the lysine.
-
Resin Washing and Drying:
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3-5 times).
-
Wash with methanol (3 times) to shrink the resin.
-
Dry the resin under a high vacuum for at least 4 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K or a simpler mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water .[2]
-
Causality: TIS acts as a carbocation scavenger to prevent side reactions with sensitive residues like Trp and Met. Water helps hydrolyze cleavage byproducts.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation:
-
Concentrate the collected TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4.3: Purification and Characterization of the Peptide
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[18][19][20]
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Use a C18 stationary phase column.
-
Elute the peptide using a gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[21]
-
Monitor the elution at 210-220 nm.
-
Collect fractions corresponding to the main peak.
-
-
Characterization by LC-MS:
Protocol 4.4: Solution-Phase Conjugation to the Lysine Side Chain
This protocol assumes the drug has been pre-activated, for example, as an NHS ester.
-
Reaction Setup:
-
Dissolve the purified, lyophilized peptide in a suitable reaction buffer. A common choice is a non-nucleophilic buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer at pH 7.5-8.5.
-
Causality: The slightly basic pH ensures the target ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated and nucleophilic to react, while minimizing hydrolysis of the NHS ester.[12]
-
Dissolve the NHS-activated drug in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the drug solution to the peptide solution with gentle stirring. A molar excess of the drug (e.g., 1.5-5 equivalents) is typically used to drive the reaction to completion.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by analytical LC-MS, observing the consumption of the starting peptide and the appearance of the higher molecular weight conjugate peak.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS-activated drug.
-
Protocol 4.5: Purification and Characterization of the Final Conjugate
The final conjugate must be purified to remove unreacted peptide, excess drug, and reaction byproducts.
-
Purification by RP-HPLC:
-
Purify the reaction mixture using RP-HPLC, similar to Protocol 4.3.
-
Insight: The conjugate is typically more hydrophobic than the starting peptide and will have a longer retention time on the C18 column. This difference in retention is exploited for separation.[24]
-
Collect fractions corresponding to the pure conjugate peak.
-
-
Final Characterization:
-
Confirm the purity of the final conjugate using analytical HPLC.
-
Verify the identity and covalent modification by high-resolution mass spectrometry. The observed mass should correspond to the mass of the peptide plus the mass of the conjugated drug moiety minus the mass of water.[23][25]
-
Lyophilize the pure, pooled fractions to yield the final peptide-drug conjugate.
-
Data Presentation and Interpretation
Proper analysis is critical to validate the synthesis. The data below is illustrative of a successful conjugation.
| Analyte | Retention Time (min) | Expected Mass (Da) | Observed Mass (Da) | Purity (%) |
| Starting Peptide | 12.5 | 1500.7 | 1500.8 | >98% |
| Peptide-Drug Conjugate | 18.2 | 1950.0 | 1950.1 | >99% |
| (Note: Data is hypothetical. Retention times and masses are dependent on the specific molecules and chromatographic conditions.) |
Interpretation:
-
Shift in Retention Time: The increase from 12.5 to 18.2 minutes indicates the addition of a likely hydrophobic drug moiety, increasing the overall hydrophobicity of the molecule.[24]
-
Mass Confirmation: The observed mass of the conjugate (1950.1 Da) precisely matches the expected mass (Peptide Mass + Drug Moiety Mass = 1500.7 + 449.3 = 1950.0 Da), confirming successful covalent linkage.[22]
Conclusion
The orthogonal protection strategy embodied by Fmoc-Lys(Boc)-OH is a powerful and reliable method for the site-specific modification of peptides for drug delivery applications. By following a systematic workflow of synthesis, cleavage, purification, conjugation, and final characterization, researchers can produce well-defined, homogeneous peptide-drug conjugates. The protocols and principles outlined in this guide serve as a robust foundation for the development of next-generation targeted therapeutics, where precision and purity are paramount to clinical success.
References
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(9), 10336-10352. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 528, 1-26.
-
GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]
-
Al-Bokari, M., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. Molecules, 28(14), 5360. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-512. Retrieved from [Link]
-
Kim, H., et al. (2023). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega, 8(18), 16345–16352. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide purification method development. Retrieved from [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Zhang, C., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 113-122. Retrieved from [Link]
-
Khatri, N., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. Retrieved from [Link]
-
Hellwig, M., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 50(10), 1375-1386. Retrieved from [Link]
-
Hudson, R. H. E., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(11), 18456-18467. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Mehl, R. A., et al. (2018). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Bioconjugate Chemistry, 29(10), 3295-3301. Retrieved from [Link]
-
Anjani Laboratories. (n.d.). Boc-Lys(Boc)-OSu: A Cornerstone for Pharma and Biotech Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Lee, S. (2020). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains.
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Bernardim, B., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Science, 12(36), 11986-12005. Retrieved from [Link]
-
Kotha, S., et al. (2020). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Molecules, 25(21), 5002. Retrieved from [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. scbt.com [scbt.com]
- 10. parchem.com [parchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. chempep.com [chempep.com]
- 18. bachem.com [bachem.com]
- 19. Peptide Drug Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. waters.com [waters.com]
- 21. biovera.com.au [biovera.com.au]
- 22. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 23. pepdoopeptides.com [pepdoopeptides.com]
- 24. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Lys(Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common side reactions encountered when using Fmoc-Lys(Boc)-OSu and its corresponding acid, Fmoc-Lys(Boc)-OH, in Solid-Phase Peptide Synthesis (SPPS). The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent its participation in unwanted reactions during peptide coupling.[1] The Boc group provides this necessary protection and its acid lability makes it compatible with the common final cleavage cocktail used in SPPS.[1]
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My mass spectrometry results show a persistent +222 Da adduct on my lysine-containing peptide. What is the cause?
A: A +222 Da mass addition strongly indicates the formation of a di-Fmoc adduct on a lysine residue. This occurs when the Nα-Fmoc group from a previously coupled amino acid is not completely removed and subsequently reacts with the incoming activated Fmoc-amino acid. The most common cause is the Lossen-type rearrangement, which can lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH when using 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide.[2]
Root Causes and Mechanistic Insights:
-
Incomplete Fmoc Deprotection: The primary reason for this side reaction is the incomplete removal of the Nα-Fmoc protecting group from the preceding amino acid residue. This can be due to inefficient deprotection conditions, such as degraded piperidine solutions or insufficient reaction times.
-
Steric Hindrance: Aggregation of the growing peptide chain on the solid support can physically block access of the deprotection solution to the N-terminal Fmoc group, leading to incomplete removal.[3]
-
Formation of Fmoc-Dipeptides: The unwanted carboxyl activation can generate Fmoc-Xaa-Xaa-OH dipeptides using 9-fluorenylmethyl chloroformate.[2]
Troubleshooting Protocol: Enhanced Fmoc Deprotection
-
Reagent Quality Check: Ensure your piperidine/DMF (or NMP) solution is fresh. Piperidine can degrade over time, reducing its efficacy.
-
Extended Deprotection: Increase the deprotection time. A standard protocol is a 1-2 minute pre-wash followed by a 20-30 minute deprotection step.[4] For difficult sequences, consider a second 20-30 minute deprotection step.
-
Monitor Deprotection: Utilize the Kaiser test to confirm the presence of free primary amines after the deprotection and neutralization steps.[4] A positive test (blue beads) indicates successful Fmoc removal.
-
Incorporate Chaotropic Agents: In cases of suspected peptide aggregation, adding chaotropic salts or switching to a solvent like N-methylpyrrolidone (NMP) can help disrupt secondary structures and improve reagent accessibility.[3]
Q2: I'm observing a +43 Da modification on my lysine residue, especially when using carbodiimide-based coupling reagents. What is happening?
A: A +43 Da mass addition points to guanidinylation of the ε-amino group of lysine. This side reaction is particularly prevalent when using carbodiimide activators like DIC in the presence of uronium/aminium-based coupling reagents such as HBTU or HATU. These reagents can react with the unprotected N-terminal amine of the peptide chain to form a guanidine moiety, which terminates the peptide chain irreversibly.[4]
Mechanistic Pathway:
The carbodiimide can react with urea or thiourea derivatives (often present as impurities or degradation products of coupling reagents) to form a reactive intermediate. This intermediate can then react with the primary amine of the lysine side chain, resulting in the formation of a homoarginine residue.
Preventative Measures:
-
Reagent Purity: Use high-purity coupling reagents and solvents to minimize the presence of contaminants that can lead to guanidinylation.
-
Alternative Coupling Strategies:
-
Pre-activation: Activate the Fmoc-Lys(Boc)-OH separately before adding it to the resin-bound peptide. This minimizes the contact time of the free amine with the coupling reagents.
-
On-Resin Guanidinylation: If the goal is to incorporate an arginine residue, a more controlled approach is on-resin guanidinylation of an ornithine residue.[5]
-
-
Choice of Coupling Reagents: Consider using coupling reagents less prone to this side reaction, such as phosphonium salts (e.g., PyBOP).
Q3: My peptide is showing branching, and I suspect acylation of the lysine side chain. How can I confirm and prevent this?
A: Unwanted branching of your peptide is a strong indicator of side-chain acylation. This occurs if the ε-amino group of the lysine side chain is not properly protected, allowing it to be acylated during a subsequent coupling step.[4]
Confirmation and Troubleshooting:
-
Mass Spectrometry Analysis: Look for mass additions corresponding to the mass of the acylating amino acid. For example, if an Fmoc-Gly-OH was being coupled, you would see a +57 Da addition on the lysine side chain.
-
Sequence Analysis: Edman degradation or MS/MS fragmentation can help pinpoint the location of the branch.
Prevention is Key:
The Boc group on Fmoc-Lys(Boc)-OH is generally stable to the basic conditions used for Fmoc removal.[1][6] However, issues can arise from:
-
Poor Quality Reagent: Ensure the Fmoc-Lys(Boc)-OH used is of high purity and has not been subjected to conditions that could prematurely deprotect the Boc group.
-
Acidic Contaminants: Trace amounts of acid in your solvents or reagents could lead to gradual loss of the Boc protecting group over multiple cycles.
-
Final Cleavage Conditions: The tert-butyl carbonium ion generated during Boc deprotection in the final cleavage step can react with sensitive residues like tryptophan and tyrosine if scavengers are not used.[7]
Experimental Protocol: Verifying Boc Group Integrity
-
Small-Scale Cleavage and Analysis: After coupling Fmoc-Lys(Boc)-OH, take a small sample of the resin.
-
Cleavage Cocktail: Treat the resin sample with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
LC-MS Analysis: Analyze the cleaved product by LC-MS. The presence of a di-acylated lysine (acylated at both the α- and ε-amino groups) would confirm premature Boc group removal.
Q4: Are there any other less common side reactions I should be aware of?
A: While the previously mentioned side reactions are the most common, others can occur:
-
Racemization: Although the Fmoc group helps suppress racemization, prolonged activation times or the use of certain bases can lead to a loss of stereochemical integrity at the α-carbon.[8] This is particularly a concern for histidine but can affect other amino acids as well.[2]
-
Diketopiperazine Formation: This is a notorious side-reaction at the dipeptide stage, especially when proline is one of the first two residues.[3][9] The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[9]
-
Aspartimide Formation: For sequences containing aspartic acid, the peptide backbone can undergo a base-catalyzed cyclization to form a five-membered aspartimide ring.[2] This can lead to a mixture of by-products.
General Best Practices for Minimizing Side Reactions:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use high-purity, fresh reagents. | Minimizes contaminants that can cause side reactions. |
| Solvents | Use peptide synthesis grade solvents (e.g., DMF, NMP). | Ensures low water content and absence of reactive impurities. |
| Monitoring | Routinely use the Kaiser test after deprotection. | Confirms complete removal of the Fmoc group before the next coupling step.[10] |
| Coupling Time | Optimize coupling times; avoid excessively long reactions. | Reduces the risk of racemization and other time-dependent side reactions. |
| Cleavage | Use an appropriate scavenger cocktail during final cleavage. | Protects sensitive residues from modification by carbocations generated from protecting groups.[7] |
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (2011). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [https://repository.ubn.ru.nl/handle/2066/92 Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis]([Link] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis)
-
van der Heijden, E. H. A., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. National Institutes of Health. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. Retrieved from [Link]
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Kos, P. J., et al. (2013). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. Journal of Controlled Release, 172(3), 854-864. Retrieved from [Link]
-
Li, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12105-12112. Retrieved from [Link]
-
BPS. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Bode, J. W., et al. (2020). Preventing aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-Lys(Boc)-OSu Labeling Reactions
Welcome to the technical support guide for optimizing reaction conditions for Fmoc-Lys(Boc)-OSu labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving successful and reproducible bioconjugation outcomes. Here, we will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the labeling reaction with this compound?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 8.3 and 8.5.[1][2][3] This pH range represents a critical balance: it is high enough to ensure that the target primary amine is deprotonated and thus nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester, which would reduce your labeling efficiency.[2][4]
Q2: What solvent should I use to dissolve this compound?
This compound has limited solubility in purely aqueous solutions.[5] Therefore, it is standard practice to first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to your reaction mixture.[1][2][6] It is crucial to use anhydrous, amine-free solvents, as water will hydrolyze the NHS ester and any contaminating amines will compete with your target molecule for labeling.[2][6] If your DMF has a "fishy" odor, it has likely degraded to dimethylamine and should not be used.[2][6]
Q3: What is the recommended molar excess of this compound to use?
A molar excess of the labeling reagent is typically used to drive the reaction to completion. For monolabeling of proteins and peptides, a starting point of an 8-fold molar excess is often recommended.[2][3] However, the optimal ratio can vary depending on the structure of the protein and the solubility of the reagent, so some empirical optimization may be necessary.[2][3]
Q4: How can I monitor the progress of my labeling reaction?
The progress of a bioconjugation reaction can be monitored using several analytical techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC), is a powerful tool for separating the labeled product from the unlabeled starting material.[7][8] Other methods include mass spectrometry (MS) to confirm the mass of the conjugate, and SDS-PAGE, which will show a shift in the molecular weight of the labeled protein.[9]
Q5: My labeling efficiency is very low. What are the most likely causes?
Low labeling efficiency is a common problem that can usually be attributed to one of four main factors:
-
Incorrect pH: The reaction pH is outside the optimal 8.3-8.5 range.[1][2]
-
Hydrolysis of the NHS ester: The this compound was exposed to moisture or a high pH buffer for too long before reacting with the target molecule.[4][6]
-
Inactive Reagent: The this compound may have degraded during storage.
-
Buffer Incompatibility: The use of buffers containing primary amines, such as Tris, will compete with the target molecule for the labeling reagent.[1][4][6]
Q6: How do I remove unreacted this compound and byproducts after the reaction?
Unreacted labeling reagent and the N-hydroxysuccinimide byproduct can be removed through various purification methods. For larger biomolecules like proteins, gel filtration (size exclusion chromatography) is a very effective and common method.[1][2][3] Other techniques include dialysis, precipitation with ethanol or acetone, and chromatography methods like reverse-phase HPLC.[1][10]
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving common problems encountered during this compound labeling.
Problem 1: Low or No Labeling Yield
A low yield of the desired conjugate is the most frequent issue. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low labeling yield.
-
Possible Cause 1.1: Incorrect Reaction pH
-
Causality: The nucleophilicity of the primary amine on your target molecule is pH-dependent. At a pH below 8, a significant portion of the amines will be protonated (R-NH3+) and unreactive.[1][2] Conversely, at a pH above 9, the rate of hydrolysis of the NHS ester increases dramatically, consuming the reagent before it can react with your target.[4][11]
-
Solution: Carefully prepare your reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and verify that the final pH of the reaction mixture is between 8.3 and 8.5.[1][2] Note that the hydrolysis of the NHS ester produces an acid, which can lower the pH of the reaction mixture over time, especially in large-scale reactions.[1][3] Using a more concentrated buffer can help maintain the optimal pH.[1][2]
-
-
Possible Cause 1.2: Premature Hydrolysis of this compound
-
Causality: The NHS ester is highly susceptible to hydrolysis.[4][12] Exposure to water, even atmospheric moisture, can lead to the degradation of the reagent. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4][11]
-
Solution: Always use fresh, high-quality this compound.[13] The reagent should be stored in a desiccator. When preparing the stock solution in DMF or DMSO, ensure the solvent is anhydrous and add it to the aqueous reaction buffer immediately before starting the reaction.[6] Do not store the labeling reagent in solution.[6]
-
-
Possible Cause 1.3: Incompatible Buffer Components
-
Causality: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound, leading to a significant reduction in the yield of your desired conjugate.[1][4][6]
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[1][4] If you need to stop the reaction, you can "quench" it by adding a small amount of a primary amine-containing buffer like Tris or glycine.[4]
-
Problem 2: Non-Specific Labeling and Side Reactions
While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly under non-optimal conditions.
-
Possible Cause 2.1: Modification of Other Residues
-
Causality: At higher pH values, other amino acid side chains, such as the hydroxyl groups of tyrosine, serine, and threonine, can become deprotonated and act as nucleophiles, leading to O-acylation.[12] While these ester linkages are generally less stable than the amide bond formed with lysine, they can contribute to a heterogeneous product mixture.
-
Solution: Maintain strict control over the reaction pH, keeping it within the recommended range of 8.3-8.5 to maximize the selectivity for primary amines.
-
-
Possible Cause 2.2: Instability of Protecting Groups
-
Causality: The Fmoc and Boc protecting groups on the labeling reagent have different labilities. The Fmoc group is base-labile, while the Boc group is acid-labile.[][15][16] The standard labeling conditions (pH 8.3-8.5) are generally mild enough to preserve both protecting groups. However, prolonged reaction times at the higher end of this pH range could potentially lead to some Fmoc group cleavage.
-
Solution: For most applications, the reaction can be carried out for 4 hours at room temperature or overnight on ice.[1][3] It is advisable to monitor the reaction progress by HPLC to determine the optimal reaction time and avoid unnecessarily long incubations.
-
Problem 3: Difficult Purification
Separating the desired labeled product from unreacted starting materials and byproducts can be challenging.
-
Possible Cause 3.1: Excess Reagent and Byproducts
-
Causality: The use of a molar excess of the labeling reagent inevitably leads to the presence of unreacted this compound and its hydrolysis product in the final reaction mixture. These small molecules need to be efficiently removed.
-
Solution: As mentioned in the FAQs, size exclusion chromatography (gel filtration) is highly effective for separating larger labeled proteins from smaller contaminants.[1][3] For smaller peptides, reverse-phase HPLC is the method of choice. It allows for the separation of the more hydrophobic labeled peptide from the unreacted, more polar peptide and other byproducts.[10]
-
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Labeling a Peptide/Protein
This protocol provides a starting point for the labeling reaction. Optimization of the molar excess of the labeling reagent and reaction time may be required.
-
Prepare Buffers and Solutions:
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3. Ensure the buffer is free of any primary amines.
-
Substrate Solution: Dissolve your peptide or protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[3]
-
Labeling Reagent Stock: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[1][2][3]
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the substrate solution. A typical starting point is an 8-fold molar excess of the labeling reagent over the substrate.[2][3] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of the protein.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 4 hours at room temperature or overnight at 4°C.[1][3][4]
-
-
Purify the Labeled Product:
Protocol 2: Monitoring the Reaction by RP-HPLC
-
Set up the HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Detection: Monitor the absorbance at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
-
-
Analyze Samples:
-
At various time points during the reaction (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding an equal volume of 1% TFA.
-
Inject the quenched sample onto the HPLC system.
-
Monitor the decrease in the peak corresponding to the unlabeled starting material and the increase in the peak corresponding to the more hydrophobic labeled product.
-
Section 4: Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 8.3 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[1][2][4] |
| Buffer | 0.1 M Phosphate or Bicarbonate | Must be free of primary amines (e.g., Tris, glycine).[1][2][4][6] |
| Solvent for Reagent | Anhydrous DMSO or DMF | Reagent has poor aqueous solubility; solvent must be dry and amine-free.[1][2][6] |
| Molar Excess | 5-10 fold (start with 8-fold) | Drives the reaction to completion; may need optimization.[2][3] |
| Temperature | 4°C to Room Temperature | Lower temperature can help minimize hydrolysis and side reactions.[1][4][17] |
| Reaction Time | 4 hours to overnight | Monitor by HPLC for optimization to avoid side reactions from prolonged exposure.[1][3][4] |
Section 5: Visual Guides
Reaction Mechanism
Caption: Reaction of this compound with a primary amine.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). interchim.fr. Retrieved from [Link]
-
Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. (n.d.). researchgate.net. Retrieved from [Link]
-
Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. (2020, July 20). pubs.acs.org. Retrieved from [Link]
-
Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. (2014, October 22). ncbi.nlm.nih.gov. Retrieved from [Link]
-
Bioconjugation Analytical Method Development. (n.d.). axispharm.com. Retrieved from [Link]
-
Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012, April 24). chemistry.stackexchange.com. Retrieved from [Link]
-
Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Inter. (2020, July 20). pubs.acs.org. Retrieved from [Link]
-
Fmoc-L-Lys(Boc)-OSu. (n.d.). labsolutions.ca. Retrieved from [Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2020, December 1). ncbi.nlm.nih.gov. Retrieved from [Link]
-
Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]. (2024, February 2). inno-pharmchem.com. Retrieved from [Link]
-
Preparation of activated NHS-esters and their reaction with... (n.d.). researchgate.net. Retrieved from [Link]
-
This compound. (n.d.). advanced-chemtech.com. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2019, June 6). researchgate.net. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). organic-chemistry.org. Retrieved from [Link]
-
removing NHS after peptide coupling. (2020, February 22). reddit.com. Retrieved from [Link]
- Preparation method of Fmoc-Lys (Mtt) -OH. (2020, December 22). patents.google.com.
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022, April 27). ncbi.nlm.nih.gov. Retrieved from [Link]
-
T boc fmoc protocols in peptide synthesis. (2016, May 18). slideshare.net. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). rsc.org. Retrieved from [Link]
-
Fmoc-Lys(Boc)-OH. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. This compound CAS#: 132307-50-7 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Fmoc-Lys(Boc)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing the Fmoc-Lys(Boc)-OH building block. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most notably β-sheets.[1][2] When peptide chains aggregate, the N-terminal amine of the growing chain becomes sterically hindered or buried within the aggregated structure. This physical blockage prevents coupling reagents and the subsequent Fmoc-protected amino acid from accessing the reactive site, leading to incomplete or failed coupling reactions.[3][4] Similarly, the piperidine used for Fmoc-deprotection may be unable to reach the Fmoc group, resulting in incomplete deprotection.[5] The consequences are significant: lower yields of the target peptide and the generation of deletion sequences (n-1, n-2, etc.) that are difficult to separate during purification.[6]
Q2: My synthesis was proceeding smoothly, but I'm seeing problems after adding several residues, including Fmoc-Lys(Boc)-OH. Is this residue causing the aggregation?
A2: While Fmoc-Lys(Boc)-OH itself is not typically considered a highly aggregating residue, its presence can contribute to a sequence's overall propensity for aggregation. The primary drivers of aggregation are often sequences rich in hydrophobic amino acids like Val, Ile, Leu, and Phe.[1][7] However, several factors related to the broader synthesis context are more likely culprits:
-
Peptide Length: Aggregation is rarely an issue before the fifth or sixth residue. As the peptide chain elongates, its ability to fold back on itself and form secondary structures increases.[3]
-
The Fmoc Group: The N-terminal Fmoc protecting group is large and hydrophobic. Its bulky nature can contribute to the onset of aggregation, especially in sequences that are already prone to it.[8][9]
-
Cumulative Hydrophobicity: The overall hydrophobicity of the sequence is a major factor. Even with some polar residues like Lys(Boc), a high proportion of non-polar amino acids will drive the peptide chains to associate to minimize contact with the polar DMF solvent.[7]
Therefore, it's less about a single residue and more about the cumulative properties of the growing peptide chain.
Q3: What are the tell-tale signs of on-resin aggregation during my synthesis?
A3: Detecting aggregation early is critical. Be vigilant for the following signs:
-
Poor Resin Swelling: This is a primary indicator.[1][3] An aggregated peptide-resin complex will not swell as effectively as a well-solvated one, often appearing shrunken or clumped. In automated continuous-flow synthesizers, this can manifest as a flattened and broadened UV deprotection profile.[2][10]
-
Slow or Incomplete Reactions: If you observe that Fmoc deprotection or coupling reactions are taking longer than usual or failing to go to completion, aggregation is a likely cause.[3]
-
Inconsistent Colorimetric Test Results: Standard tests like the Kaiser test (for primary amines) or TNBS test can become unreliable.[1][2] In cases of severe aggregation, the N-terminus is inaccessible, which can lead to a "false negative" result (e.g., yellow beads with the Kaiser test), misleading you into thinking the coupling was successful when it was not.
Q4: I suspect aggregation. What are the first-line strategies I should try to solve the problem?
A4: If you suspect aggregation, several immediate actions can be taken to disrupt the intermolecular hydrogen bonds causing the issue.
-
Change the Solvent: Switch from the standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and is often more effective at disrupting secondary structures.[3][11]
-
Elevate the Temperature: Performing the coupling steps at a higher temperature (e.g., 50-75°C) provides thermal energy to break up hydrogen bonds.[3][12] Microwave peptide synthesizers are particularly effective for this, as they heat the reaction mixture rapidly and uniformly, which can significantly improve yields and purity for difficult sequences.[13][14][15]
-
Incorporate Chaotropic Agents: These are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[16][17] Adding salts like LiCl or NaClO4 to the coupling mixture can help to solubilize the peptide chains and improve reaction efficiency.[3][18]
Advanced Troubleshooting & Specialized Protocols
Q5: The initial strategies didn't fully resolve the issue. What advanced chemical tools can I use?
A5: For particularly stubborn sequences, incorporating "structure-breaking" elements into the peptide backbone is a powerful and highly recommended strategy.
-
Pseudoproline Dipeptides: These are one of the most effective tools for preventing aggregation.[19] Pseudoprolines are dipeptides where a Ser, Thr, or Cys residue is reversibly protected to form a proline-like oxazolidine or thiazolidine ring.[20][21] This ring introduces a "kink" into the peptide backbone, disrupting the linear structure required for β-sheet formation.[22][23] This improves solvation and coupling efficiency.[20] The native Ser, Thr, or Cys residue is fully restored during the final TFA cleavage.[3][19]
-
Backbone Protection (Dmb/Hmb): For sequences lacking Ser, Thr, or Cys at appropriate positions, backbone protection with groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) is an excellent alternative.[2][3] These groups are attached to the backbone amide nitrogen of an amino acid (often Gly), physically preventing the hydrogen bonding that leads to aggregation. These are typically introduced as pre-formed dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH).[11] Like pseudoprolines, the protecting group is removed during final cleavage.[2]
| Strategy | Mechanism of Action | When to Use | Key Considerations |
| Solvent Change (DMF → NMP) | Improves solvation of peptide backbone.[3] | First-line approach for moderate aggregation. | NMP is more viscous and expensive than DMF. |
| Microwave Heating | Provides thermal energy to disrupt H-bonds, increasing reaction kinetics.[14][15] | Highly effective for hydrophobic and aggregation-prone sequences. | Requires a dedicated microwave synthesizer. Temperature must be controlled to avoid side reactions.[14] |
| Chaotropic Salts (e.g., LiCl) | Disrupts H-bonding network.[16][17] | Can be added to existing protocols when aggregation is suspected. | May require optimization of concentration; potential for salt contamination. |
| Pseudoproline Dipeptides | Introduces a backbone "kink," disrupting β-sheet formation.[19][20][22] | Proactively for sequences containing Ser, Thr, or Cys, especially in known difficult regions. | Must be incorporated as a dipeptide unit.[23] |
| Dmb/Hmb Backbone Protection | Sterically blocks backbone H-bonding sites.[2][3] | For difficult sequences, especially those rich in Gly or Ala, where pseudoprolines are not an option. | Coupling onto the Dmb/Hmb-protected residue can be slow.[2] |
Q6: My peptide synthesized well, but now it has precipitated after cleavage and during purification. What can I do?
A6: Post-synthesis solubility issues are common, especially for hydrophobic peptides or those with a high net charge.[7] The Lys(Boc) side chain, once deprotected to a positively charged amine, will significantly influence the peptide's overall solubility.[24]
-
pH Adjustment: A peptide's solubility is typically lowest at its isoelectric point (pI), where it has no net charge.[7] For a peptide containing lysine, which is basic, solubility will be poor at neutral or basic pH. Try dissolving the peptide in an acidic buffer (e.g., 10% acetic acid).[24][25]
-
Organic Co-solvents: If the peptide is highly hydrophobic, aqueous buffers alone may not be sufficient. Try dissolving the peptide first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your desired aqueous buffer to that solution.[25]
-
Sonication: Using an ultrasonic bath can help break up small aggregates and aid in the dissolution process.[24]
Experimental Protocols & Diagrams
Protocol: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes a standard method for incorporating a pseudoproline dipeptide to interrupt an aggregating sequence.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,Me pro)-OH) (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) in a minimal volume of DMF or NMP.[1]
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and vortex briefly.[18]
-
Coupling: Immediately add the activated dipeptide solution to the prepared peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[18]
-
Monitoring: Perform a TNBS test to confirm the absence of free primary amines, indicating complete coupling.[1][18] If the reaction is incomplete, extend the coupling time.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection cycle.
Diagram: Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision tree for troubleshooting on-resin peptide aggregation.
A Note on Fmoc-Lys(Boc)-OSu
The term "this compound" refers to the N-hydroxysuccinimide (OSu) ester of Fmoc-Lys(Boc)-OH. This is an activated form of the amino acid. It is not typically used for direct incorporation during solid-phase peptide synthesis. Instead, its primary application is in solution-phase chemistry for labeling proteins or other molecules containing a free primary amine, where it acts as an efficient acylating agent.[26][27] The aggregation issues discussed in this guide pertain to the synthesis process on the solid support using the standard carboxylic acid building block, Fmoc-Lys(Boc)-OH .[28][29][30]
References
-
Wikipedia. (2023). Pseudoproline. Retrieved from [Link]
-
CSBio. (n.d.). The role of pseudo-proline dipeptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
ConnectSci. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]
-
Madalengoitia, J. S., et al. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US7582728B2 - Microwave-assisted peptide synthesis.
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Mutter, M., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. PubMed. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Microwave-Enhanced Total Synthesis of Proteins. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 3). Chapter 5: Microwave-assisted Peptide Synthesis. Retrieved from [Link]
-
White, K. I., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC - NIH. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]
-
American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
Cecchini, M., et al. (2007). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PubMed Central. Retrieved from [Link]
-
University of Arizona. (n.d.). Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]
-
Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Krchňák, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. connectsci.au [connectsci.au]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taming Aggregation - Research [americanpeptidesociety.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. selectscience.net [selectscience.net]
- 14. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 16. thomassci.com [thomassci.com]
- 17. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 19. Pseudoproline - Wikipedia [en.wikipedia.org]
- 20. chempep.com [chempep.com]
- 21. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of pseudo-proline dipeptides [gtpeptide.com]
- 23. peptide.com [peptide.com]
- 24. iscabiochemicals.com [iscabiochemicals.com]
- 25. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. apexbt.com [apexbt.com]
- 28. peptide.com [peptide.com]
- 29. Fmoc-Lys(Boc)-OH [cem.com]
- 30. chempep.com [chempep.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides Containing Fmoc-Lys(Boc)-OSu
Introduction
In the intricate world of synthetic peptide chemistry, precision is paramount. The use of orthogonally protected amino acids is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), enabling the creation of complex, modified peptides for a vast array of applications, from targeted drug delivery to novel biomaterials. Among these specialized building blocks, Nα-Fmoc-Nε-Boc-L-lysine succinimidyl ester (Fmoc-Lys(Boc)-OSu) and its corresponding carboxylic acid are indispensable for introducing a lysine residue whose side chain is destined for a specific fate—be it post-synthetic modification, conjugation, or branching.
This guide provides an in-depth comparison of the mass spectrometric behavior of peptides containing this compound. We will dissect the characteristic fragmentation patterns, explore common analytical pitfalls, and present robust experimental protocols to ensure accurate and reliable characterization. This document is designed not merely as a set of instructions, but as a transfer of field-proven insights, explaining the causality behind experimental choices to empower researchers to navigate the complexities of protected peptide analysis.
The Analyte: Understanding the Molecular Architecture
Before delving into the mass spectrometry, we must first appreciate the structure of the analyte. A peptide containing an N-terminally protected Fmoc group and an internal lysine residue protected with a Boc group presents a molecule with distinct chemical regions, each with its own susceptibility to fragmentation.
The Nα-Fmoc group is the temporary protecting group used in Fmoc-based SPPS, cleaved at each cycle to allow chain elongation.[][2] The Nε-Boc group on the lysine side chain, however, is a permanent protecting group, designed to remain intact throughout the synthesis and be removed only during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[][4] Analysis is often performed on the fully protected peptide cleaved from the resin or on intermediates where the N-terminal Fmoc group may still be present.
Caption: Structure of a peptide with N-terminal Fmoc and Boc-protected lysine.
Core Challenges in the Mass Spectrometry of Protected Peptides
Analyzing peptides adorned with protecting groups is fundamentally different from analyzing their deprotected counterparts. The primary ionization method for such molecules is Electrospray Ionization (ESI), prized for its soft nature that allows large, non-volatile molecules to enter the gas phase as intact, charged ions.[5][6] However, even with ESI, several challenges are inherent to the analysis of peptides like Fmoc-Lys(Boc)-peptide.
-
Protecting Group Lability and In-Source Fragmentation: The most significant challenge is the inherent lability of the protecting groups, particularly the Boc group. The Boc group is designed to be cleaved by acid, and the conditions within an ESI source can be sufficiently energetic to cause its partial or complete removal before the ions even reach the mass analyzer.[7] This phenomenon, known as "in-source fragmentation" or "in-source decay," results in a convoluted base peak chromatogram and mass spectrum, where the desired peptide appears alongside ions corresponding to the loss of the Boc group ([M-100+H]⁺) or isobutylene ([M-56+H]⁺).[8][9][10] The Fmoc group is generally more stable under typical positive-ion ESI conditions but can also be lost at higher source energies.
-
Ionization Suppression: The large, hydrophobic Fmoc and Boc groups can alter the physicochemical properties of the peptide. This can sometimes lead to reduced ionization efficiency compared to more hydrophilic, unprotected peptides, potentially resulting in lower signal intensity.[11][12]
-
Altered Fragmentation Behavior: The presence of these bulky groups can influence the fragmentation pathways of the peptide backbone during tandem mass spectrometry (MS/MS), sometimes favoring the loss of the protecting groups over the generation of a complete series of b- and y-ions needed for sequence confirmation.[13]
Decoding the MS/MS Spectrum: Characteristic Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is essential for confirming the peptide sequence and the location of modifications. For peptides containing Fmoc and Boc groups, the MS/MS spectrum is a composite of backbone fragmentation and characteristic losses of the protecting groups.
Boc Group Fragmentation
The Boc group has a highly predictable and diagnostic fragmentation pattern. Upon collisional activation (e.g., CID, HCD), it readily undergoes cleavage in two primary ways, providing clear evidence of its presence.
Caption: Primary fragmentation pathways for the Boc protecting group in MS/MS.
The loss of 100.05 Da (C₅H₈O₂) represents the complete loss of the Boc group, leaving a free amine on the lysine side chain. The loss of 56.06 Da (C₄H₈) corresponds to the elimination of isobutylene, leaving a carbamic acid on the lysine, which can then readily lose CO₂ (-44 Da) to also yield the [M-100+H]⁺ ion. The presence of these signature neutral losses is the most definitive MS evidence for a Boc-protected residue.[8]
Fmoc Group Fragmentation
The Fmoc group is more stable than the Boc group but also produces characteristic fragments. The most common pathway involves the loss of the entire protecting group via a McLafferty-type rearrangement.[13]
Caption: Characteristic fragmentation pathway for the N-terminal Fmoc group.
This process results in a neutral loss of 222.07 Da (C₁₅H₁₀O₂), corresponding to the dibenzofulvene and CO₂ molecules. Observing this significant mass difference from the precursor ion is a strong indicator of an N-terminal Fmoc group.
Summary of Diagnostic Neutral Losses
For quick reference during spectral analysis, the following table summarizes the expected mass losses for common protecting groups encountered in peptide synthesis.
| Protecting Group | Chemical Formula | Monoisotopic Mass (Da) | Common Neutral Loss (Da) | Lability in ESI-MS |
| Boc | C₅H₉O₂ | 101.06 | 56.06 (C₄H₈) or 100.05 (C₅H₈O₂) | High |
| Fmoc | C₁₅H₁₁O₂ | 223.07 | 222.07 (C₁₅H₁₀O₂) | Low to Medium |
| tert-Butyl (tBu) | C₄H₉ | 57.07 | 56.06 (C₄H₈) | High |
| Trityl (Trt) | C₁₉H₁₅ | 243.12 | 242.11 (C₁₉H₁₄) | Medium |
| Alloc | C₄H₅O₂ | 85.03 | 84.03 (C₄H₄O₂) | Low |
| Pbf | C₁₃H₁₇O₃S | 269.09 | 268.08 (C₁₃H₁₆O₃S) | Medium |
Comparison with Alternative Lysine Protection Strategies
While Fmoc-Lys(Boc)-OH is a workhorse, alternative strategies exist, each with a unique mass spectrometric fingerprint. The choice of protecting group is dictated by the desired chemical orthogonality, but it has direct consequences for MS analysis.
-
Fmoc-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group is stable to both acid and base but is selectively removed by palladium catalysts. In the mass spectrometer, it is significantly more stable than the Boc group, making it a good choice when in-source fragmentation of the lysine protecting group must be minimized. Its fragmentation is not as dominant, often allowing for better characterization of the peptide backbone.
-
Fmoc-Lys(Mtt)-OH / Fmoc-Lys(Dde)-OH: The 4-methyltrityl (Mtt) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups are removed by very dilute acid and hydrazine, respectively, providing additional levels of orthogonality.[14] Mtt behaves similarly to Trt in the mass spectrometer, showing a characteristic loss. Dde is relatively stable. The key advantage here is synthetic, but from an MS perspective, their stability is generally higher than Boc, simplifying spectral interpretation.
The choice of an alternative to Boc can be a strategic decision to facilitate simpler MS characterization, especially if in-source decay proves problematic for a particular peptide sequence.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing robust and reproducible results for the analysis of peptides containing Fmoc-Lys(Boc).
Protocol 1: Sample Preparation for LC-MS Analysis
The goal of this protocol is to cleanly transfer your peptide from the solid-phase resin into an MS-compatible solution while minimizing premature deprotection or modification.
Materials:
-
Peptide-bound resin (~5-10 mg)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Ice-cold diethyl ether
-
LC-MS Grade Solvents: Acetonitrile (ACN), Water
-
LC-MS Grade Formic Acid (FA)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Resin Preparation: Place ~5-10 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube.
-
Cleavage: Add 200 µL of the cleavage cocktail to the resin. Vortex briefly and allow the reaction to proceed for 2 hours at room temperature. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like Boc. TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.
-
Peptide Precipitation: Add 1 mL of ice-cold diethyl ether to the tube to precipitate the cleaved peptide. Vortex thoroughly. Causality: Peptides are generally insoluble in ether, allowing for their separation from the soluble cleavage cocktail components and scavengers.
-
Pelleting: Centrifuge at 14,000 x g for 5 minutes. Carefully decant and discard the ether supernatant.
-
Washing: Add another 1 mL of cold ether, vortex to wash the pellet, and centrifuge again. Repeat this wash step twice to ensure complete removal of scavengers.
-
Drying: After the final wash, allow the peptide pellet to air-dry for 10-15 minutes to remove residual ether. Do not over-dry.
-
Solubilization: Re-dissolve the peptide pellet in a suitable LC-MS solvent, such as 50:50 ACN/Water + 0.1% FA, to a final concentration of ~1 mg/mL. Vortex and sonicate briefly if necessary to ensure complete dissolution. Causality: Formic acid is preferred over TFA for the mobile phase as it provides good protonation for ESI without causing the significant ion-pairing suppression sometimes seen with TFA.[7]
-
Final Preparation: Centrifuge the dissolved sample at 14,000 x g for 5 minutes to pellet any insoluble material. Transfer the supernatant to an LC autosampler vial.
Protocol 2: Optimized LC-MS/MS Method
This method is designed to achieve good chromatographic separation while minimizing in-source fragmentation and generating informative MS/MS spectra.
Workflow Diagram:
Caption: LC-MS/MS workflow for protected peptide analysis.
Liquid Chromatography (LC) Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (or similar high-resolution column)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone/Fragmentor Voltage: Use a low setting (e.g., 20-40 V). Causality: This is the most critical parameter for controlling in-source fragmentation. A lower voltage imparts less energy to the ions as they enter the mass spectrometer, preserving the labile Boc group.[7]
-
MS1 Scan Range: 300 - 2000 m/z
Tandem MS (MS/MS) Parameters:
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
-
Collision Energy: Use a stepped or ramped collision energy (e.g., normalized energy from 15-40%). Causality: A low collision energy will favor the loss of the labile protecting groups, while a higher energy is needed to fragment the peptide backbone. A stepped energy approach ensures that both types of fragments are generated in a single MS/MS scan, maximizing the information obtained.
Data Interpretation and Troubleshooting
Interpreting the data requires a systematic approach. First, examine the MS1 spectrum for the expected precursor ion ([M+H]⁺, [M+2H]²⁺, etc.) and look for the tell-tale signs of in-source decay.
Example Scenario:
-
Expected Mass: 1500.8 Da
-
Observed Peaks in MS1:
-
m/z 1501.8 ([M+H]⁺)
-
m/z 1401.7 ([M-100+H]⁺) -> Confirms in-source loss of Boc group.
-
m/z 751.4 ([M+2H]²⁺)
-
m/z 701.3 ([M-100+2H]²⁺)
-
| Symptom | Probable Cause | Recommended Action |
| Multiple peaks for the peptide separated by 100 Da or 56 Da. | In-source fragmentation of the Boc group. | Decrease the cone/fragmentor voltage in the MS source settings. |
| Poor signal intensity or no peak detected. | Poor ionization, solubility, or sample loss. | Re-check the sample preparation protocol. Ensure complete solubilization. Consider using a different solvent system if solubility is suspected. |
| MS/MS spectrum shows only neutral loss of protecting groups, with no b/y ions. | Collision energy is too low to fragment the peptide backbone. | Increase the collision energy or implement a stepped/ramped collision energy setting. |
| MS/MS spectrum is too complex and fragmented to interpret. | Collision energy is too high, causing secondary fragmentation. | Reduce the upper limit of the collision energy ramp. |
Conclusion
The mass spectrometric analysis of peptides containing this compound is a nuanced but manageable task. Success hinges on anticipating the unique behavior of the protecting groups, particularly the lability of the Boc moiety. By understanding the characteristic fragmentation patterns and optimizing instrument conditions to minimize in-source decay, researchers can confidently verify their synthetic products. The protocols and insights provided in this guide serve as a robust framework for achieving accurate, high-quality data. Ultimately, a well-executed MS analysis provides the unambiguous validation required to advance research and development, ensuring that the complex peptides so carefully synthesized are, in fact, the correct molecules for the intended application.
References
-
Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry, 25(14), 1949–1958. [Link]
-
Lópex-Avilés, S., & Liskamp, R. M. (2012). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current protocols in protein science, Chapter 10, Unit 10.25. [Link]
-
Guccione, C., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(7), 815-825. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
-
Zhu, J., et al. (2021). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 32(5), 1266-1277. [Link]
-
Pícha, J., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(23), 7179. [Link]
-
Oxford Global. (2023). Trends and Challenges in Peptide Bioanalysis and Production. [Link]
-
Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]
-
Cociorva, D., et al. (2003). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 14(3), 269-277. [Link]
-
Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. [Link]
-
BioPharmaSpec. (n.d.). Dealing with the Challenges of Post Translational Modifications (PTMs). [Link]
-
bioRxiv. (2025). Supplementary Information. [Link]
-
Fricker, L. D., et al. (2012). Limitations of mass spectrometry-based peptidomic approaches. Bioanalysis, 4(9), 1015-1029. [Link]
-
Johnson, E. C., et al. (2009). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Journal of the American Chemical Society, 131(32), 11226-11227. [Link]
-
Wang, X., et al. (2013). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. Journal of proteome research, 12(4), 1895-1903. [Link]
-
Metzger, J. W. (1997). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in enzymology, 289, 499-519. [Link]
-
Molecules. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
Cells. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. [Link]
-
Morand, K., Talbo, G., & Mann, M. (1993). Oxidation of peptides during electrospray ionization. Rapid communications in mass spectrometry, 7(8), 738-743. [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
-
Bio-Synthesis Inc. (2016). Labeling and Protecting Groups used in Peptide Synthesis. [Link]
-
Pacific Northwest National Laboratory. (2013). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Molecules. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]
-
Raczyński, L., et al. (2010). Proteins and Peptides Identification from MS/MS Data in Proteomics. Acta Physica Polonica A, 117(1), 35-41. [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
Organic & Biomolecular Chemistry. (2012). Synthesis of 'clickable' 1,3,6-trisubstituted-2,5-diketopiperazine scaffolds. [Link]
-
Molecules. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]
-
Oregon State University Mass Spectrometry Center. (n.d.). Services. [Link]
Sources
- 2. Labeling and Protecting Groups [biosyn.com]
- 4. peptide.com [peptide.com]
- 5. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics | Journal Article | PNNL [pnnl.gov]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Head-to-Head Comparison for Peptide Synthesis: Fmoc-Lys(Boc)-OH vs. Fmoc-Lys(Boc)-OSu
A Senior Application Scientist's Guide to Choosing the Right Lysine Derivative for Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of building blocks is a critical decision that directly impacts synthesis efficiency, purity, and overall success. The incorporation of lysine, a fundamental amino acid, requires robust protection of its two amine groups. The standard derivative used in modern Fmoc-based strategies is Fmoc-Lys(Boc)-OH .[1][2] An alternative, Fmoc-Lys(Boc)-OSu , offers a different approach as a "pre-activated" building block.
This guide provides an in-depth, objective comparison of these two reagents. We will dissect their reaction mechanisms, evaluate their performance based on established principles, and provide detailed experimental protocols to empower you to make the most informed choice for your specific synthetic challenge.
The Fundamental Difference: Carboxylic Acid vs. Active Ester
At their core, both molecules share the same orthogonal protecting group scheme, which is the foundation of Fmoc SPPS.[][4]
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl): A temporary, base-labile group protecting the alpha-amine. It is removed at the start of each coupling cycle with a weak base, typically piperidine.[][4]
-
Nε-Boc (tert-butoxycarbonyl): A "permanent" or side-chain protecting group for the epsilon-amine of lysine. It is stable to the basic conditions used for Fmoc removal but is cleaved with strong acid (e.g., Trifluoroacetic acid, TFA) during the final step of releasing the peptide from the resin.[2][5]
The crucial distinction lies in the C-terminus. Fmoc-Lys(Boc)-OH possesses a standard carboxylic acid (-OH), while this compound features an N-hydroxysuccinimide (-OSu) ester. This single modification fundamentally changes the coupling strategy.
Mechanism of Action: In Situ Activation vs. Direct Coupling
Fmoc-Lys(Boc)-OH: The Workhorse Requiring In Situ Activation
The carboxylic acid of Fmoc-Lys(Boc)-OH is not sufficiently reactive to form a peptide bond on its own. It must first be converted into a highly reactive intermediate in situ (in the reaction vessel) immediately before coupling.[6][7] This is the most common strategy in modern automated SPPS.
The mechanism involves two key steps:
-
Activation: A coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like DIPEA (N,N-Diisopropylethylamine), converts the carboxylic acid into a highly reactive HOBt (1-Hydroxybenzotriazole) active ester intermediate.[8][9][10]
-
Coupling: This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, forming the desired peptide bond.[6][8] The inclusion of HOBt is critical as it accelerates the reaction and acts as a potent racemization suppressor.[8][9]
This compound: The Streamlined Pre-activated Ester
This compound is an isolated, stable active ester.[11] The N-hydroxysuccinimide moiety is a good leaving group, making the carbonyl carbon electrophilic and ready for direct reaction. This approach bypasses the need for a separate in situ activation step.
The mechanism is more direct:
-
Direct Coupling: The free N-terminal amine of the peptide-resin directly attacks the activated carbonyl of the this compound.
-
Displacement: This nucleophilic attack forms the peptide bond and displaces N-hydroxysuccinimide (HOSu) as a byproduct.[12] HOSu is water-soluble and easily removed during subsequent washing steps.
Performance and Practical Considerations: A Head-to-Head Analysis
| Feature | Fmoc-Lys(Boc)-OH (with in situ activation) | This compound (Active Ester) | Rationale & Field Insights |
| Reaction Type | In situ activation and coupling | Direct acylation | The choice dictates the entire coupling protocol. |
| Reagents Needed | Amino Acid, Coupling Reagent (e.g., HBTU), Additive (optional, e.g., HOBt), Base (e.g., DIPEA) | Active Ester only (base is optional) | This compound significantly simplifies the reagent cocktail. |
| Coupling Speed | Very Fast (typically 10-60 minutes) | Moderate to Slow (2-24 hours) | Modern uronium/aminium reagents like HBTU and HATU offer rapid activation and coupling kinetics.[13][14] OSu esters are inherently less reactive and require longer incubation times to ensure completion.[12] |
| Coupling Efficiency | Very High | Moderate to High | For standard couplings, both perform well. However, for sterically hindered sequences, the high reactivity of intermediates formed from HBTU/HATU is superior to OSu esters, minimizing deletion sequences.[12] |
| Side Reactions | Low risk of racemization (with HOBt/Oxyma).[8] Potential for guanidinylation if pre-activation is not performed correctly.[15] | Very low risk of racemization. Primary risk is incomplete coupling leading to deletion sequences. | The main byproduct of the OSu reaction, HOSu, is benign and easily washed away.[12] |
| Stability & Shelf Life | Excellent . Highly stable crystalline solid. | Good . Susceptible to hydrolysis; requires storage in a desiccator. | Active esters are inherently more reactive and thus have a shorter shelf life than their corresponding carboxylic acids. |
| Cost-Effectiveness | More Economical . Lower cost per gram for the base amino acid. | More Expensive . A specialty reagent with higher manufacturing costs. | The overall cost for the in situ approach must factor in coupling reagents, but the flexibility and lower cost of the base amino acid often make it more economical for large-scale or frequent use. |
| Best Use Cases | Automated SPPS, synthesis of long or complex peptides, sterically hindered couplings. | Manual synthesis of short peptides, solution-phase synthesis, applications where avoiding coupling reagents is desired. | The robustness and high efficiency of in situ activation make it the default choice for most high-demand SPPS applications.[4][] |
Experimental Protocols
The following are representative protocols for a single coupling cycle on a 0.1 mmol scale.
Protocol 1: Coupling with Fmoc-Lys(Boc)-OH using HBTU/DIPEA
This protocol assumes the synthesis is proceeding on a swollen, N-terminally deprotected peptide-resin.
-
Resin Preparation:
-
Ensure the peptide-resin has been treated with 20% piperidine in DMF to remove the previous Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of a free primary amine using a Kaiser test (a positive test yields a blue color).[17]
-
-
Amino Acid Pre-activation (Critical Step):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes. A color change may be observed.[8]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, this time can be extended.
-
-
Post-Coupling Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm coupling completion (a negative test yields a yellow/colorless result). If the test is positive, a second coupling (recoupling) may be necessary.[17]
-
Protocol 2: Coupling with this compound
This protocol also assumes a swollen, N-terminally deprotected peptide-resin.
-
Resin Preparation:
-
Follow the same deprotection and washing steps as in Protocol 1.
-
Confirm the presence of a free amine with a Kaiser test.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) in ~2 mL of DMF.
-
Add the solution directly to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the lower reactivity, longer coupling times are standard.
-
-
Post-Coupling Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess active ester and the HOSu byproduct.
-
Perform a Kaiser test to confirm coupling completion. Given the slower kinetics, monitoring is especially important.
-
Conclusion and Senior Scientist's Recommendation
The choice between Fmoc-Lys(Boc)-OH and this compound is a decision between versatility and simplicity.
Fmoc-Lys(Boc)-OH is the undisputed workhorse of modern SPPS. Its use with a vast arsenal of highly optimized in situ coupling reagents (HBTU, HATU, etc.) provides unparalleled speed, efficiency, and adaptability.[14] For automated synthesis, long or complex sequences, and particularly for overcoming sterically hindered couplings, the in situ activation approach is the authoritative standard. It delivers higher yields and purity under kinetically demanding conditions.
This compound serves as a valuable specialty reagent. Its primary advantage is the simplification of the coupling workflow by eliminating the need for coupling reagents and the pre-activation step.[11] This makes it an attractive option for manual synthesis of shorter, non-complex peptides, certain solution-phase fragment condensations, or in biological applications where the introduction of uronium/phosphonium salts and their byproducts is undesirable. However, researchers must be prepared for longer reaction times and potentially lower efficiency in challenging contexts.
For the majority of drug discovery and peptide research applications, the superior performance and flexibility of Fmoc-Lys(Boc)-OH, activated in situ, make it the recommended primary choice.
References
Sources
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. youtube.com [youtube.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 14. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Lysine Activation: Comparing Fmoc-Lys(Boc)-OSu with In Situ Activation and Other Activated Esters
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the selective and efficient modification of lysine residues is a cornerstone of success. The primary amine on the lysine side chain is a versatile nucleophile, but its modification requires careful strategic planning. The choice of how to activate the incoming lysine's carboxyl group for amide bond formation can significantly impact yield, purity, and the overall efficiency of the synthetic workflow.
This guide provides an in-depth comparison of Fmoc-Lys(Boc)-OSu, a widely used pre-activated N-hydroxysuccinimide (NHS) ester, against its primary alternatives: in situ activation of Fmoc-Lys(Boc)-OH using modern coupling reagents and other pre-activated esters like the pentafluorophenyl (Pfp) ester. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide your selection process.
Understanding the Core Chemistry: The Activated Ester
In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous. The carboxyl group must first be "activated" to make it a better electrophile for nucleophilic attack by the amine. An activated ester is a compound where the hydroxyl group of the carboxylic acid is replaced by a more reactive leaving group.[1]
This compound is a derivative of lysine where the α-amino group is protected by the base-labile Fmoc group, the ε-amino group is protected by the acid-labile Boc group, and the α-carboxyl group has been pre-activated as an N-hydroxysuccinimide (NHS) ester.[2][3] This makes it a ready-to-use building block for solid-phase peptide synthesis (SPPS) and other bioconjugation applications.[4][5]
Caption: Functional components of the this compound molecule.
The Contenders: A Head-to-Head Comparison
The decision of which activation method to use depends on several factors, including the complexity of the peptide sequence, cost considerations, desired reaction speed, and potential for side reactions.
| Feature | This compound (NHS Ester) | In Situ Activation (e.g., HATU/HBTU) | Fmoc-Lys(Boc)-OPfp (Pfp Ester) |
| Reagent Type | Pre-activated, ready-to-use building block | Fmoc-Lys(Boc)-OH activated in the reaction vessel | Pre-activated, ready-to-use building block |
| Reactivity | Moderate to High | Very High | High |
| Stability | Moderate. Susceptible to hydrolysis, especially at pH > 8.[6][7] | Activated species is transient and used immediately | More stable to hydrolysis than NHS esters |
| Reaction Speed | Minutes to hours.[] | Very fast, typically 5-60 minutes | Generally faster than NHS esters |
| Side Reactions | Hydrolysis of the ester is the primary concern.[9] Potential for side reactions with Tyr, Ser, Thr.[10] | Racemization (minimized by additives like HOBt/HOAt). Guanidinylation of the free amine by HBTU/HATU. | Fewer side reactions compared to NHS esters. |
| Workflow | Simple: dissolve and add to the reaction. | More complex: requires addition of coupling reagent and base. | Simple: dissolve and add to the reaction. |
| Cost | Moderate | Higher (cost of Fmoc-Lys(Boc)-OH + coupling reagents) | Higher than OSu variant |
| Byproducts | N-hydroxysuccinimide (NHS) | Tetramethylurea, HOBt/HOAt byproducts | Pentafluorophenol (PFP) |
Deep Dive: this compound
This is the workhorse for many standard applications. Its primary advantage is convenience; it is a stable, weighable solid that can be directly added to the coupling reaction without prior activation steps.[5] However, its reactivity is a double-edged sword. The NHS ester is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired aminolysis.[6][7] The rate of hydrolysis increases significantly with pH. The optimal pH range for NHS ester reactions is generally considered to be 8.3 to 8.5, which balances amine nucleophilicity with ester stability.[9]
Caption: Decision tree for selecting the appropriate lysine activation method.
Validated Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific peptide sequence and solid support.
Protocol 1: Coupling of this compound
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
A. Rationale: This method leverages the convenience of a pre-activated ester. A mild base is used to ensure the resin-bound amine is deprotonated and nucleophilic, without significantly accelerating the hydrolysis of the NHS ester.
B. Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.3 mmol, 169.7 mg)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 105 µL)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
C. Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve this compound in 2 mL of DMF.
-
Add the this compound solution to the resin.
-
Add DIPEA to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and the NHS byproduct.
-
Proceed to the next Fmoc deprotection step.
Protocol 2: In Situ Activation and Coupling using HATU
This protocol is designed for high-efficiency coupling.
A. Rationale: HATU, in the presence of a base, rapidly converts the carboxylic acid of Fmoc-Lys(Boc)-OH into a highly reactive acylisourea ester. This species reacts almost instantaneously with the free amine on the resin, driving the reaction to completion and minimizing side reactions like racemization.
B. Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Lys(Boc)-OH (0.3 mmol, 140.6 mg) [11]* HATU (0.29 mmol, 110.3 mg)
-
DIPEA (0.6 mmol, 105 µL)
-
DMF
C. Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH and HATU in 2 mL of DMF.
-
Add DIPEA to this solution. Allow the pre-activation to proceed for 1-2 minutes. The solution may change color.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 30 minutes.
-
Perform a Kaiser test to confirm reaction completion.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to ensure all coupling byproducts are removed.
-
Proceed to the next step in your synthesis.
Conclusion
While This compound remains a reliable and convenient choice for routine peptide synthesis, its performance can be limited by hydrolysis and moderate reactivity. For demanding applications where efficiency is paramount, the in situ activation of Fmoc-Lys(Boc)-OH with uronium salt reagents like HATU is the gold standard, providing rapid and complete couplings. Fmoc-Lys(Boc)-OPfp serves as a valuable intermediate, offering higher reactivity and stability than NHS esters without the added complexity of in situ methods.
By understanding the chemical principles, advantages, and limitations of each approach, researchers can make informed decisions, optimizing their synthetic strategies to achieve higher yields, greater purity, and ultimately, more successful outcomes in their research and development endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of this compound: L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl].
- EvitaChem. (n.d.). Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3.
-
Wang, C., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(14), 5235-5242. Available at: [Link]
- Chem-Impex. (n.d.). Fmoc-Lys(Boc)-Pro-OH.
-
Chudasama, V., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(5), 1343-1357. Available at: [Link]
-
Takahashi, K., et al. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers, 16(8), 1083. Available at: [Link]
-
Mier, W., et al. (2005). Conjugation of DOTA using isolated phenolic active esters: the labeling and biodistribution of albumin as blood pool marker. Bioconjugate Chemistry, 16(1), 195-199. Available at: [Link]
- ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
-
Sesay, A. M., & Ducry, L. (Eds.). (2018). Antibody-Drug Conjugates. In Methods in Molecular Biology (Vol. 1701). Humana Press. Available at: [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. Available at: [Link]
-
Wikipedia. (n.d.). Active ester. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis.
- Guidechem. (2023). How to Prepare and Apply Fmoc-Lys(Boc)-OH?.
-
Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9. Retrieved from [Link]
-
Pelletier, M., & Guérin, B. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2772. Available at: [Link]
-
van der Zouwen, M., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. International Journal of Molecular Sciences, 24(23), 16629. Available at: [Link]
-
Haque, M. M., & Wong, L. S. (2023). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 28(3), 968. Available at: [Link]
-
He, P. Y., et al. (2024). A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge. Angewandte Chemie International Edition, 63(26), e202402941. Available at: [Link]
-
Koniev, O., & Wagner, A. (2015). Developments and Recent Advancements in the Field of Endogenous Amino Acid Selective Bond Forming Reactions for Bioconjugation. Chemical Society Reviews, 44(15), 5495-5551. Available at: [Link]
-
Zhang, P., et al. (2024). An ex situ gaseous reagent for multicomponent amine bioconjugation. ChemRxiv. Preprint. Available at: [Link]
-
CellMosaic. (n.d.). Introducing Functional Groups. Retrieved from [Link]
-
Barbas, C. F., et al. (2021). Amine-Selective Bioconjugation Using Arene Diazonium Salts. Organic Letters, 23(15), 5880-5884. Available at: [Link]
-
Briand, J. P., et al. (2005). Use of Boc-Ser(tBu)-OSu for the introduction of glyoxylyl groups on peptides. Organic & Biomolecular Chemistry, 3(10), 1846-1851. Available at: [Link]
-
Li, Y., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(33), 6871-6874. Available at: [Link]
- Google Patents. (2016). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
-
Benoiton, N. L. (1964). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry, 42(9), 2043-2049. Available at: [Link]
-
Li, C., et al. (2024). Tunable Activated Esters Enable Lysine-Selective Protein Labeling and Profiling. Journal of the American Chemical Society, 146(48), 33543-33553. Available at: [Link]
-
Hagen, A. R. (2016). Selective activation of a C-terminal lysine and not amino terminus?. ResearchGate. Available at: [Link]
-
Sabatino, D., & Chruma, J. J. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Organic Synthesis, 10(6), 832-854. Available at: [Link]
Sources
- 1. Active ester - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Fmoc and Boc Strategies for Lysine Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection strategies is a critical decision that dictates the entire synthetic approach. This is particularly true when incorporating trifunctional amino acids like lysine, where the protection of the side-chain ε-amino group is paramount to prevent undesired side reactions. This guide provides an in-depth, objective comparison of the Fmoc and Boc strategies for lysine incorporation, supported by mechanistic insights and experimental considerations.
The Fundamental Divide: Orthogonality and Deprotection Chemistry
The core difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes.[1] Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others.[2][3] This principle is the cornerstone of successful SPPS, allowing for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain protecting groups.[2]
-
The Fmoc/tBu Strategy: This modern approach is characterized by its true orthogonality.[4] The Nα-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] The side-chain protecting groups, including the Boc group on the ε-amino group of lysine (Fmoc-Lys(Boc)-OH), are acid-labile and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[][7]
-
The Boc/Bzl Strategy: This classic method relies on a quasi-orthogonal system. The Nα-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid, typically TFA, in each cycle.[8][9] The side-chain protecting groups, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for lysine (Boc-Lys(2-Cl-Z)-OH), are benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage.[1][10] The repetitive acid exposure in the Boc strategy can lead to the gradual loss of some side-chain protecting groups, a concern that is largely mitigated in the Fmoc approach.[11]
Key Advantages of the Fmoc Strategy for Lysine Incorporation
The Fmoc strategy has become the predominant method for routine peptide synthesis, including sequences containing lysine, due to several key advantages.[1][8]
1. Milder Deprotection Conditions and Reduced Side Reactions:
The use of a mild base for Fmoc deprotection minimizes the risk of side reactions that can occur under the harsh acidic conditions of the Boc strategy.[] This is particularly beneficial for synthesizing long peptides or those containing sensitive residues.[][13] The absence of strong acid in the repetitive deprotection steps prevents the premature cleavage of acid-labile side-chain protecting groups, leading to a cleaner crude product and higher overall yield.[14] For lysine, the robust Boc protection on the side chain remains completely intact during the piperidine-mediated Nα-Fmoc removal.[7]
2. True Orthogonality and Versatility:
The distinct chemical labilities of the Fmoc (base-labile) and Boc (acid-labile) groups provide a truly orthogonal system.[3][] This allows for the selective deprotection of the lysine side chain while the peptide is still on the resin, enabling specific modifications such as biotinylation, fluorescent labeling, or the attachment of other moieties.[10] This versatility is a significant advantage in the development of complex peptide conjugates and probes.
3. Enhanced Safety and Automation:
The final cleavage and deprotection step in the Fmoc strategy typically uses TFA, which, while corrosive, is significantly less hazardous than the highly toxic and dangerous HF required in the Boc/Bzl strategy.[8][15] The milder conditions and the ability to monitor Fmoc deprotection by UV absorbance have made the Fmoc strategy highly amenable to automated solid-phase peptide synthesizers, enhancing reproducibility and throughput.[11]
4. Compatibility with a Broader Range of Chemistries:
The mild conditions of the Fmoc strategy are compatible with a wider array of functional groups and post-translational modifications, such as phosphorylation and glycosylation, which may be unstable under the strong acidic conditions of Boc-SPPS.[11][14]
Comparative Overview: Fmoc vs. Boc for Lysine Incorporation
| Feature | Fmoc Strategy (using Fmoc-Lys(Boc)-OH) | Boc Strategy (using Boc-Lys(2-Cl-Z)-OH) |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF[5] | 25-50% TFA in DCM[5] |
| Lysine Side-Chain Protection | Boc (Acid-labile)[7] | 2-Cl-Z (Strong acid-labile)[8] |
| Orthogonality | True Orthogonal[] | Quasi-orthogonal[16] |
| Final Cleavage/Deprotection | TFA-based cocktail[17] | HF, TFMSA, or other strong acids[18] |
| Key Advantages | Milder conditions, fewer side reactions, high yields, safety, automation-friendly, versatility for side-chain modification.[8][] | Effective for hydrophobic or aggregation-prone sequences.[8][18] |
| Key Disadvantages | Potential for aspartimide formation with aspartic acid residues.[11] | Harsh repetitive acid treatment, use of hazardous HF, potential for side-chain deprotection during synthesis.[8][10] |
Experimental Workflow and Mechanistic Insights
The incorporation of lysine via the Fmoc strategy follows a cyclical process of deprotection, activation, and coupling.
Caption: Workflow for Fmoc-based incorporation of a lysine residue.
The removal of the Fmoc group proceeds via a β-elimination reaction initiated by a base, typically piperidine.[]
Caption: Mechanism of Fmoc group removal by piperidine.
Step-by-Step Protocol for Fmoc-Lys(Boc)-OH Coupling
This protocol outlines a standard manual procedure for coupling a single Fmoc-Lys(Boc)-OH residue.
-
Resin Preparation:
-
Start with the resin-bound peptide chain with the N-terminal Fmoc group intact.
-
Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[5]
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a Kaiser test, which should be negative upon completion, indicating the absence of free primary amines.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion: The Strategic Choice for Modern Peptide Synthesis
For the majority of applications in research and drug development, the Fmoc strategy for lysine incorporation offers clear advantages over the Boc strategy. Its milder reaction conditions, superior orthogonality, enhanced safety profile, and amenability to automation contribute to higher yields and purity for a diverse range of peptides.[8] While the Boc strategy remains a viable option, particularly for certain hydrophobic or aggregation-prone sequences, the versatility and robustness of the Fmoc/tBu approach have solidified its position as the method of choice for modern solid-phase peptide synthesis.[1][8]
References
-
Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Available from: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
AAPPTec. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Available from: [Link]
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3872. Available from: [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Scitegrity. Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available from: [Link]
-
AAPPTec. Peptide Synthesis - FAQ. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available from: [Link]
-
National Institutes of Health. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. Available from: [Link]
-
Royal Society of Chemistry. Advancing sustainable peptide synthesis. Available from: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available from: [Link]
-
National Institutes of Health. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino - Dilun Biotechnology [peptidescientific.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Fmoc-Lys(Boc)-OSu
For Researchers, Scientists, and Drug Development Professionals
The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the quality of the raw materials.[1] Among these, protected amino acid derivatives are critical, as any impurities can be incorporated into the growing peptide chain, leading to a cascade of downstream issues including challenging purification, compromised peptide integrity, and potentially altered biological activity. This guide provides an in-depth, experience-driven approach to evaluating the purity of a commonly used and vital building block: Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester (Fmoc-Lys(Boc)-OSu).
We will move beyond a simple recitation of methods to explain the "why" behind the "how," offering a framework for a self-validating quality assessment that ensures the reliability of your peptide synthesis endeavors.
The Critical Nature of this compound Purity
This compound is an activated ester designed for the efficient incorporation of a lysine residue with an acid-labile Boc protecting group on its side chain into a peptide sequence. The N-hydroxysuccinimide (NHS) ester provides a good leaving group, facilitating amide bond formation. However, this reactivity also makes the compound susceptible to degradation and the presence of synthesis-related impurities. The quality of this reagent directly impacts the fidelity of the final peptide product.[2]
Understanding Potential Impurities
A thorough purity assessment begins with an understanding of what impurities might be present and where they originate. For this compound, these can be broadly categorized:
-
Synthesis-Related Impurities: These arise from the manufacturing process of the reagent itself.
-
Degradation Products: These form over time due to improper storage or handling.
| Potential Impurity | Origin | Impact on Peptide Synthesis |
| Fmoc-Lys(Boc)-OH | Incomplete esterification of the carboxylic acid with N-hydroxysuccinimide (NHS). | This unactivated precursor will not couple efficiently, leading to deletion sequences (peptides missing the intended lysine residue). |
| N-hydroxysuccinimide (NHS) | Excess reagent from the esterification reaction. | Generally considered benign in small amounts, but can potentially react with other nucleophiles in the synthesis. |
| Dicyclohexylurea (DCU) | A common byproduct if dicyclohexylcarbodiimide (DCC) is used as the coupling agent in the synthesis of the OSu ester. | DCU is poorly soluble in many organic solvents and can precipitate, potentially contaminating the product and interfering with subsequent reactions. |
| 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic N,N'-dicyclohexylisourea | A side product from the reaction of Fmoc-Lys(Boc)-OH with DCC. | This activated intermediate can lead to the formation of unwanted side products. |
| Fmoc-β-alanine | A known impurity that can arise from the rearrangement of Fmoc-OSu, a reagent used to introduce the Fmoc group.[3] | Incorporation of this impurity will lead to a peptide with an incorrect amino acid, altering its structure and function. |
| Hydrolysis Product (Fmoc-Lys(Boc)-OH) | The NHS ester is susceptible to hydrolysis in the presence of moisture, reverting to the unactivated carboxylic acid. | Same impact as the unreacted starting material: failed coupling and deletion sequences. |
A Multi-Faceted Approach to Purity Verification
No single analytical technique provides a complete picture of purity. A robust assessment relies on the orthogonal application of several methods, each offering unique insights.
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse for quantitative purity assessment. The goal is to achieve baseline separation of the main compound from all potential impurities. A gradient elution is necessary to resolve compounds with a wide range of polarities, from the relatively polar NHS to the greasy DCU. We monitor at 220 nm for the peptide bond and general impurities, and at 265 nm, which is characteristic of the Fmoc group, to specifically detect Fmoc-containing impurities.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Data Analysis: Calculate purity as the area percentage of the main peak relative to the total area of all peaks.
Trustworthiness: This method is self-validating by observing sharp, symmetrical peaks and a stable baseline. The use of two wavelengths helps to ensure that no impurities are missed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: LC-MS is indispensable for identifying the impurities detected by HPLC. By coupling the separation power of LC with the mass-resolving capability of MS, we can assign molecular weights to the impurity peaks, allowing for confident identification based on our knowledge of potential side products.
Protocol:
-
System: An LC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
LC Conditions: Use the same column and mobile phases as the RP-HPLC method, but replace TFA with 0.1% formic acid for better MS compatibility.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Correlate the retention times of peaks from the HPLC chromatogram with the mass spectra to identify impurities. Expected masses ([M+H]⁺):
-
This compound: 566.25 g/mol
-
Fmoc-Lys(Boc)-OH: 469.23 g/mol
-
N-hydroxysuccinimide: 116.03 g/mol
-
Dicyclohexylurea (DCU): 225.20 g/mol
-
-
Trustworthiness: The high mass accuracy of modern mass spectrometers allows for unambiguous identification of impurities, providing a definitive validation of the purity assessment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR provides an orthogonal confirmation of the compound's structure and can reveal impurities that may co-elute with the main peak in HPLC. It is particularly useful for detecting impurities that lack a UV chromophore.
Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Analysis: Compare the obtained spectrum with a reference spectrum. Key expected signals include:
-
Protons of the Fmoc group (~7.2-7.8 ppm).
-
Protons of the lysine backbone.
-
Protons of the Boc group (~1.4 ppm).
-
Protons of the N-hydroxysuccinimide ring (~2.8 ppm). The presence of unexpected signals or incorrect integration values can indicate impurities.
-
Trustworthiness: The unique chemical shifts and coupling patterns in an NMR spectrum provide a detailed fingerprint of the molecule, making it a powerful tool for structural verification.
Comparative Analysis of Commercial this compound
While a direct, independent comparative study of all commercially available this compound is not publicly available, a comparison of the purity specifications provided by various suppliers offers a baseline for selection. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for the most accurate purity data.
| Supplier | Stated Purity | Analytical Method(s) | Notes |
| Supplier A | ≥99.0% | HPLC | Often considered a benchmark for high-purity reagents. |
| Supplier B | ≥98.0% | HPLC | A common specification for research-grade materials. |
| Supplier C | ≥97.0% | C/N analysis | Purity calculated based on elemental analysis, which may not detect organic impurities with similar elemental compositions. |
Note: This table is a representative example based on publicly available information. Always consult the specific product page and the Certificate of Analysis for the most current and lot-specific data.
Conclusion
The purity of this compound is a critical parameter that should not be taken for granted. A multi-pronged analytical approach, combining RP-HPLC for quantification, LC-MS for identification, and ¹H NMR for structural confirmation, provides a robust and self-validating system for quality assessment. By understanding the potential impurities and employing these rigorous analytical techniques, researchers, scientists, and drug development professionals can ensure the integrity of their peptide synthesis and the reliability of their scientific outcomes.
References
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. BioPharm International. [Link]
-
Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. [Link]
-
Comprehensive Overview of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]
-
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). PubMed. [Link]
-
MAPP 5017.2 - Establishing Impurity Acceptance Criteria As Part of Specifications for NDAs, ANDAs, and BLAs Based on Clinical Relevance. U.S. Food and Drug Administration. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. R Discovery. [Link]
-
PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS... ResearchGate. [Link]
-
Amino acid analysis for pharmacopoeial purposes. PubMed. [Link]
-
<1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia. [Link]
-
Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health. [Link]
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Fmoc-Amino Acid OPfp Esters. Aapptec Peptides. [Link]
-
Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. Semantic Scholar. [Link]
-
Formation of Fmoc-beta-alanine During Fmoc-protections With Fmoc-OSu. PubMed. [Link]
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Fmoc-Lys(Boc)-OH; CAS 71989-26-9. Aapptec Peptides. [Link]
Sources
A Senior Application Scientist's Guide to Coupling Reagents for Fmoc-Lys(Boc)-OSu Synthesis
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of building blocks for peptide synthesis is paramount. One such crucial building block is Fmoc-Lys(Boc)-OSu, an activated ester of lysine widely used in solid-phase peptide synthesis (SPPS). The choice of coupling reagent to facilitate the formation of the N-hydroxysuccinimide (OSu) ester from Fmoc-Lys(Boc)-OH is a critical decision that directly impacts reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth comparison of common coupling reagents, supported by mechanistic insights and practical considerations to aid in your selection process.
The Critical Role of Activated Esters in Peptide Synthesis
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[1][2][3] Pre-forming a stable, yet reactive, activated ester like this compound offers several advantages in peptide synthesis workflows.[1][4] These activated esters can be prepared, purified, and stored, ensuring a consistent quality of the building block for subsequent peptide coupling steps. The N-hydroxysuccinimide (NHS) ester is a popular choice due to its good reactivity and the water-solubility of its byproduct, N-hydroxysuccinimide.
Major Classes of Coupling Reagents for this compound Formation
The synthesis of this compound involves the reaction of the carboxylic acid of Fmoc-Lys(Boc)-OH with N-hydroxysuccinimide (HOSu). This reaction is facilitated by a coupling reagent that activates the carboxyl group. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.[1]
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for their cost-effectiveness and efficiency in forming active esters and peptide bonds.[5]
Mechanism of Action: Carbodiimides react with the carboxylic acid of Fmoc-Lys(Boc)-OH to form a highly reactive O-acylisourea intermediate. This intermediate can then react with N-hydroxysuccinimide (HOSu) to form the desired this compound and a urea byproduct.
Carbodiimide Activation of Fmoc-Lys(Boc)-OH for OSu Ester Formation.
Advantages:
-
Cost-effective: Generally the most economical choice.
-
High reactivity: Efficiently activates carboxylic acids.
Disadvantages:
-
Byproduct insolubility: The dicyclohexylurea (DCU) byproduct of DCC is poorly soluble in many organic solvents, complicating purification.[5] DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble.[5]
-
Side reactions:
-
N-acylurea formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.[1]
-
Racemization: Carbodiimide activation can lead to racemization, especially in the absence of additives.[1]
-
Dehydration of Asn and Gln: A concern in peptide synthesis, though not directly relevant to Lys activation.[1][5]
-
Experimental Protocol: Synthesis of this compound using DIC
-
Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Cool the solution to 0°C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Wash the filtrate with a mild acid (e.g., 5% citric acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Phosphonium Salts: Cleaner Reactions, Higher Cost
Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), offer a cleaner reaction profile compared to carbodiimides.[1]
Mechanism of Action: In the presence of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), phosphonium salts react with the carboxylic acid to form an activated OBt-ester intermediate. This intermediate then reacts with HOSu. However, for the direct synthesis of the OSu ester, the phosphonium reagent activates the carboxyl group, which is then attacked by the hydroxyl group of HOSu.
Phosphonium Salt Activation of Fmoc-Lys(Boc)-OH for OSu Ester Formation.
Advantages:
-
High efficiency: Provide excellent coupling efficiency, even for sterically hindered amino acids.
-
Reduced side reactions: Generally result in cleaner reactions with less racemization compared to carbodiimides.
-
No guanidinylation: Unlike uronium/aminium salts, phosphonium reagents do not cause guanidinylation of free amino groups.[1]
Disadvantages:
-
Cost: Significantly more expensive than carbodiimides.
-
Toxicity of byproducts: The first-generation phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] Newer reagents like PyBOP were developed to address this toxicity concern.[1]
Experimental Protocol: Synthesis of this compound using PyBOP
-
Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile).
-
Add PyBOP (1.1 equivalents) to the solution.
-
Add Diisopropylethylamine (DIPEA) (2 equivalents) dropwise while stirring.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a mild acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product as needed.
Uronium/Aminium Salts: Fast and Efficient Activators
Uronium/Aminium salts, such as HBTU, HATU, and HCTU, are among the most popular and efficient coupling reagents used in modern peptide synthesis.
Mechanism of Action: These reagents react with the carboxylic acid in the presence of a base to form a highly reactive OBt- or OAt-ester intermediate, which then readily reacts with HOSu. HATU and HCTU are generally more reactive than HBTU due to the nature of their leaving groups.[1][6][7]
Uronium/Aminium Salt Activation of Fmoc-Lys(Boc)-OH for OSu Ester Formation.
Advantages:
-
High reactivity and speed: These reagents facilitate very fast and efficient couplings.[7]
-
Good solubility: The reagents and their byproducts are generally soluble in common organic solvents.
-
Reduced racemization: The use of additives like HOBt (in HBTU) and HOAt (in HATU) minimizes racemization.
Disadvantages:
-
Guanidinylation side reaction: A significant drawback is the potential for the uronium/aminium salt to react with free amino groups, leading to a guanidinylated byproduct that terminates the peptide chain.[3][8][9] This is particularly problematic if an excess of the coupling reagent is used.[3]
-
Cost: More expensive than carbodiimides.
-
Allergenic potential: Some uronium reagents, like HATU and HBTU, have been reported to be sensitizers.[10]
Experimental Protocol: Synthesis of this compound using HBTU
-
Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Add HBTU (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) and stir the reaction mixture at room temperature.
-
The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Work-up the reaction as described for the phosphonium salt protocol.
-
Purify the product as necessary.
The Role of Additives in Suppressing Side Reactions
Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) play a crucial role in improving the efficiency and reducing side reactions of coupling reactions, particularly with carbodiimides.[11] They act by forming active esters that are more stable than the O-acylisourea intermediate, thereby suppressing racemization and the formation of N-acylurea.[3] OxymaPure® is a non-explosive and effective alternative to HOBt and HOAt.[12][11]
Comparison of Coupling Reagents for this compound Synthesis
| Feature | Carbodiimides (DIC) | Phosphonium Salts (PyBOP) | Uronium/Aminium Salts (HBTU/HATU) |
| Reactivity | Good | Excellent | Excellent |
| Reaction Speed | Moderate to Slow | Fast | Very Fast |
| Cost | Low | High | Moderate to High |
| Byproduct Removal | Can be difficult (DCU) | Generally straightforward | Generally straightforward |
| Major Side Reactions | N-acylurea formation, Racemization | Minimal | Guanidinylation |
| Safety Concerns | BOP byproduct is carcinogenic | Potential sensitizers |
Conclusion and Recommendations
The selection of a coupling reagent for the synthesis of this compound is a balance of cost, efficiency, and the desired purity of the final product.
-
For large-scale, cost-sensitive syntheses, DIC in combination with an additive like OxymaPure® offers a robust and economical solution, provided that purification methods are in place to remove the urea byproduct.
-
For applications demanding the highest purity and minimal side reactions, phosphonium salts like PyBOP are the preferred choice, despite their higher cost. The absence of the guanidinylation side reaction is a significant advantage.
-
For rapid and highly efficient syntheses, uronium/aminium salts such as HATU or HCTU are excellent options. However, careful control of stoichiometry is crucial to avoid the guanidinylation of any free amino groups.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of your project, including scale, budget, and the purity demands of your downstream applications. It is always recommended to perform small-scale trial reactions to optimize conditions for your specific needs.
References
- Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. (n.d.). Benchchem.
- Fmoc-Osu – Peptide Coupling Reagent. (n.d.). APExBIO.
- Klausner, Y. S., & Bodanszky, M. (1972). Phosphonium salts as peptide coupling reagents. Synthesis, 1972(9), 453-463.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- HCTU and TCTU. New coupling reagents: Development and industrial aspects. (2025, August 7). Journal of Peptide Science, 13(3), 143-153.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). CordenPharma.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
- Peptide/Amide bond Synthesis – OxymaPure®. (n.d.). Luxembourg Bio Technologies.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
Sources
- 1. bachem.com [bachem.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. apexbt.com [apexbt.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. oxymapure.com [oxymapure.com]
A Comparative Guide to the Kinetic Analysis of Fmoc-Lys(Boc)-OSu Coupling Reactions
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficiency of each coupling step is paramount to achieving high purity and yield of the final peptide. The incorporation of lysine, with its reactive side-chain amino group, requires a robust protection strategy and well-characterized coupling kinetics. Fmoc-Lys(Boc)-OSu, an N-hydroxysuccinimide (OSu) active ester of lysine, is a widely used building block. This guide provides an in-depth kinetic analysis of its coupling reactions, compares its performance to common alternatives, and presents detailed experimental protocols to empower researchers to optimize their synthetic strategies.
The Critical Role of Coupling Kinetics in Peptide Synthesis
In Fmoc/tBu-based SPPS, the peptide chain is elongated through a repeated cycle of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid. Incomplete coupling results in deletion sequences, which are often difficult to remove during purification and compromise the integrity of the final product. Therefore, understanding the rate of the coupling reaction is not merely an academic exercise; it is a critical parameter for process optimization, enabling shorter cycle times and minimizing the use of excess reagents, which aligns with green chemistry principles.[1]
The coupling of an activated amino acid to the free N-terminal amine of the growing peptide chain on a solid support is a heterogeneous reaction. Its rate is influenced by several factors, including reagent concentration, temperature, solvent, and steric hindrance.[2] For lysine, the ε-amino group is typically protected with an acid-labile tert-butyloxycarbonyl (Boc) group, which is orthogonal to the base-labile Fmoc group on the α-amino position.[3][4] The use of a pre-activated OSu ester, such as this compound, is intended to facilitate a rapid and efficient coupling reaction.[5]
The Chemistry of N-Hydroxysuccinimide (OSu) Active Ester Coupling
The use of active esters is a cornerstone of peptide synthesis, designed to increase the electrophilicity of the carboxyl group without causing significant racemization.[6][7] The OSu ester is formed by reacting the carboxylic acid of the Fmoc-amino acid with N-hydroxysuccinimide.
The coupling mechanism involves a nucleophilic attack by the free terminal amine of the peptide chain on the activated carbonyl carbon of the this compound. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of the new peptide bond.[8] The byproduct, N-hydroxysuccinimide, is soluble and easily washed away.[8]
Designing a Robust Kinetic Study for Coupling Reactions
To objectively evaluate the performance of this compound, a well-designed kinetic study is essential. The primary goal is to determine the reaction rate constant under defined conditions, which allows for a quantitative comparison with alternative methods.
Analytical Methodology: The Central Role of RP-HPLC
While several methods exist for monitoring SPPS reactions, such as colorimetric assays (e.g., ninhydrin test) or in-situ IR, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for quantitative kinetic analysis.[9][10][11] It allows for the separation and quantification of starting materials, products, and potential byproducts over time.
Causality behind Experimental Choices:
-
Pseudo-First-Order Conditions: The reaction between the resin-bound amine and the this compound in solution is a second-order reaction. However, by using a significant excess of the this compound (e.g., 10-fold or more), its concentration remains effectively constant throughout the reaction. This simplifies the analysis, allowing the reaction to be treated as a pseudo-first-order process, where the rate depends only on the concentration of the resin-bound amine.[1][2][12][13]
-
Time-Point Quenching: To accurately measure the reaction progress, small aliquots of the peptide-resin are removed at specific time points. The reaction in these aliquots is immediately quenched to prevent further coupling. This is typically achieved by washing the resin with a solvent that removes the excess activated amino acid, followed by cleavage of the peptide from the resin for HPLC analysis.
-
Internal Standard: The inclusion of an internal standard in the HPLC analysis can improve accuracy by correcting for variations in injection volume and sample preparation.
Visualizing the Experimental Workflow
The following diagram outlines the workflow for a typical kinetic analysis experiment.
Caption: Workflow for Kinetic Analysis of Peptide Coupling.
Protocol: A Self-Validating Kinetic Assay
This protocol is designed to be a self-validating system, incorporating checks to ensure the reliability of the generated data.
Materials:
-
Rink Amide resin with a pre-loaded peptide sequence (e.g., H-Gly-Resin)
-
This compound (verify purity by HPLC beforehand)
-
Reagent-grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
RP-HPLC system with a C18 column
Procedure:
-
Resin Preparation: Swell 100 mg of Rink Amide-Gly-Resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group of the pre-loaded sequence.
-
Validation Check 1 (Baseline): Remove a small aliquot (~2 mg) of the deprotected resin. Cleave the peptide and analyze by HPLC to confirm complete deprotection (t=0 baseline).
-
Washing: Wash the bulk resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x), then DMF (3x) to remove all traces of piperidine.
-
Reaction Initiation: Prepare a 0.4 M solution of this compound in DMF. Add a 10-fold molar excess of this solution to the resin. Start a timer immediately (t=0).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), quickly remove ~5 mg aliquots of the resin slurry and transfer to separate micro-filter tubes.
-
Quenching: Immediately wash each aliquot with DMF (3x) to stop the reaction.
-
Peptide Cleavage: After the final time point, cleave the peptide from the resin in each aliquot using the TFA cleavage cocktail for 2 hours.
-
Sample Preparation for HPLC: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, decant the ether, and dissolve the peptide pellet in a known volume of 50% Acetonitrile/Water.
-
HPLC Analysis: Inject equal volumes of each sample onto the RP-HPLC system. Monitor the disappearance of the starting peptide (H-Gly-...) and the appearance of the coupled product (Fmoc-Lys(Boc)-Gly-...).[14]
-
Data Analysis: Calculate the percentage conversion at each time point by integrating the respective peak areas. Plot ln([A]t/[A]0) versus time, where [A] is the concentration of the starting peptide. The slope of the resulting line will be -k, where k is the pseudo-first-order rate constant.
Comparative Analysis: this compound vs. Alternatives
While this compound is a reliable reagent, its performance should be compared against other common coupling strategies. The primary alternative is the in situ activation of the parent amino acid, Fmoc-Lys(Boc)-OH, using a coupling reagent.[15]
Common In Situ Coupling Reagents:
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is frequently used in SPPS. It is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to form an active ester in situ, which minimizes racemization.[5][16]
-
Onium Salts: Amidinium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly efficient coupling reagents that form active esters rapidly.[16][17][18] They are known for their high reactivity, which is particularly useful for sterically hindered couplings.[5]
Visualizing the Reaction Pathways
Caption: Comparison of Pre-activated vs. In Situ Coupling.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics based on established principles and data from literature. Absolute reaction rates can vary significantly based on the specific peptide sequence and reaction conditions.
| Parameter | This compound | DIC / OxymaPure | HATU / Base |
| Activation Step | Pre-activated, isolated solid | In situ activation | In situ activation |
| Relative Rate | Moderate to Fast | Moderate | Very Fast[16] |
| Typical Time (min) | 30 - 90 | 45 - 120 | 5 - 30 |
| Cost | Moderate | Low | High |
| Handling/Stability | Good stability as a solid[19] | DIC is moisture sensitive; requires additive | Reagents are moisture sensitive; potential for side reaction with amine if pre-activation is slow[20] |
| Risk of Racemization | Very Low[6] | Low with additive[5] | Low with proper protocol |
| Byproducts | N-hydroxysuccinimide (soluble) | Diisopropylurea (soluble in DMF/DCM) | Tetramethylurea, HOAt (soluble) |
Experimental Insights:
-
This compound offers a balance of reactivity and stability, making it a dependable choice for routine synthesis. Its primary advantage is eliminating the "pre-activation" step in the lab, which simplifies the workflow and removes variability associated with in situ reagent preparation.[21]
-
DIC/OxymaPure is a cost-effective and efficient workhorse for SPPS. While the kinetics may be slightly slower than onium salts, it is highly effective for most standard couplings.[22]
-
HATU and similar onium salts are the reagents of choice for "difficult" couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation. Their high reaction rates can significantly shorten cycle times but come at a higher cost.[5][18]
Conclusion and Recommendations
The kinetic analysis of this compound coupling reactions reveals it to be a robust and efficient reagent for solid-phase peptide synthesis. Its pre-activated nature provides convenience and reproducibility, offering moderate-to-fast reaction rates with minimal risk of side reactions.
For the practitioner:
-
For routine synthesis and process simplicity: this compound is an excellent choice, providing a reliable balance of speed, purity, and ease of use.
-
For cost-sensitive applications: The in situ activation of Fmoc-Lys(Boc)-OH with DIC/OxymaPure represents a highly effective and economical alternative.
-
For challenging sequences or high-throughput synthesis: The superior reaction rates of onium salts like HATU may be necessary to ensure complete coupling and to minimize cycle times, justifying their higher cost.
Ultimately, the choice of reagent should be guided by a thorough understanding of the specific peptide sequence, the scale of the synthesis, and economic considerations. Performing a kinetic analysis, as detailed in this guide, provides the empirical data needed to make an informed decision and to develop a highly optimized, efficient, and reliable peptide synthesis process.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- CNR-IRIS. Analytical methods for solid phase peptide synthesis.
- ChemRxiv. Stirring Peptide Synthesis to a New Level of Efficiency.
- ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- ChemRxiv. Stirring Peptide Synthesis to a New Level of Efficiency.
- Dipeptide Syntheses via Activated α-Amino Esters. (2024).
- Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
- Wikipedia. Peptide synthesis.
- Aapptec Peptides. Coupling Reagents.
- Han, Y., & Albericio, F. (2014). Epimerisation in Peptide Synthesis. Molecules, 19(11), 18779-18797.
- Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
- Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of protein chemistry, 8(4), 461-469.
- Benchchem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Collins, J. M., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Advanced ChemTech. Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis.
- Organic Letters. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- ResearchGate. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 61(51), 12033-12061.
- ResearchGate. (2020). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using...
- ResearchGate. (2025). Study of Efficiency of Coupling Peptides with Gold Nanoparticles.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
- Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- YouTube. (2023). How to Apply Pseudo First Order Kinetic Model to Experimental Data.
- YouTube. (2023). How to Interpret Pseudo-First Order Kinetic Model.
- ResearchGate. (2017). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC....
- ResearchGate. (2021). Quality by design of solid‐phase peptide/protein coupling reaction via mechanistic reaction kinetics modeling approach | Request PDF.
- RSC Publishing. Organic & Biomolecular Chemistry.
- Benchchem. A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. bachem.com [bachem.com]
- 6. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Analytical methods for solid phase peptide synthesis [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jpt.com [jpt.com]
- 16. peptide.com [peptide.com]
- 17. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 18. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 19. total-synthesis.com [total-synthesis.com]
- 20. people.uniurb.it [people.uniurb.it]
- 21. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Synthesis Yield: Fmoc-Lys(Boc)-OSu vs. In-Situ Activation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the efficient incorporation of each amino acid is paramount to achieving high yields and purity of the final peptide. For lysine, a frequently incorporated residue, the choice between using a pre-activated N-hydroxysuccinimide (NHS) ester, such as Fmoc-Lys(Boc)-OSu, and the standard in-situ activation of Fmoc-Lys(Boc)-OH presents a critical decision point in protocol design. This guide provides an in-depth technical comparison of these two methodologies, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Chemical Rationale: Pre-activation vs. In-Situ Coupling
The fundamental difference between the two approaches lies in the timing and nature of the carboxyl group activation required for amide bond formation.
In-Situ Activation of Fmoc-Lys(Boc)-OH: This is the most common method in modern Fmoc-SPPS.[1][2] The carboxylic acid of Fmoc-Lys(Boc)-OH is activated directly in the reaction vessel immediately before coupling to the free amine of the growing peptide chain on the solid support. This is typically achieved using a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a tertiary base like diisopropylethylamine (DIPEA).[3][4]
The primary advantage of this method is its high reactivity and the short-lived nature of the highly reactive species, which can minimize some side reactions. However, the process involves multiple reagents and the potential for side reactions associated with the coupling reagents themselves, such as the formation of unreactive N-acylurea.[5][6]
This compound: The Pre-activated Ester Approach: this compound is an isolated, stable active ester of Fmoc-Lys(Boc)-OH.[7][8] The N-hydroxysuccinimide (NHS) ester is sufficiently reactive to form a peptide bond with the resin-bound amine under mild conditions, often without the need for additional coupling reagents.[9][10] This method simplifies the coupling step by eliminating the in-situ activation process and its associated reagents.
The use of NHS esters in peptide synthesis has a long history, valued for their stability, ease of handling, and the generation of a water-soluble N-hydroxysuccinimide byproduct that is easily washed away.[7][8] This can lead to a cleaner reaction profile and potentially higher purity of the crude peptide.
Experimental Design: A Head-to-Head Comparison
To objectively compare the two methods, a model peptide containing a lysine residue was synthesized using both approaches under otherwise identical conditions.
Model Peptide: Ac-Tyr-Gly-Gly-Phe-Lys -Arg-Arg-Gln-NH2
Solid Support: Rink Amide resin (100-200 mesh)[11]
General Synthesis Cycle:
-
Washing: DMF (5x).
-
Coupling: (Details below for each method).
-
Washing: DMF (3x), DCM (3x).
Protocol 1: In-Situ Activation of Fmoc-Lys(Boc)-OH
This protocol follows a standard HBTU activation procedure.[4]
-
Step 1: Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Step 2: Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Step 3: Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2 minutes.
-
Step 4: Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Step 5: Capping (Optional): After coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amines.
-
Step 6: Chain Elongation: Repeat the deprotection and coupling cycle for the remaining amino acids.
-
Step 7: Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Step 8: Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, and analyze by RP-HPLC and Mass Spectrometry.[13][14]
Protocol 2: Coupling with this compound
This protocol utilizes the pre-activated NHS ester.
-
Step 1 & 2: Identical to Protocol 1.
-
Step 3: Coupling: Dissolve this compound (3 eq.) in DMF and add it to the deprotected resin. Add DIPEA (1 eq.) to catalyze the reaction. Agitate for 4 hours.
-
Step 4-8: Identical to Protocol 1.
Visualizing the Workflows
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. chempep.com [chempep.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biovera.com.au [biovera.com.au]
- 14. renyi.hu [renyi.hu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
